PXS-5153A monohydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-[1-[(Z)-4-amino-2-fluorobut-2-enyl]-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2S.ClH/c1-14-19(15-6-4-7-17(12-15)28(26,27)24(2)3)20-18(8-5-11-23-20)25(14)13-16(21)9-10-22;/h4-9,11-12H,10,13,22H2,1-3H3;1H/b16-9-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWZKAGUIGUVAY-LFMIJCLESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC(=CCN)F)C=CC=N2)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1C/C(=C/CN)/F)C=CC=N2)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PXS-5153A Monohydrochloride: A Technical Whitepaper on Target Validation in Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), poses a significant global health burden, leading to organ dysfunction and failure. A critical step in the fibrotic process is the crosslinking of collagen, a reaction catalyzed by lysyl oxidase (LOX) enzymes. Among these, lysyl oxidase-like 2 (LOXL2) has emerged as a key therapeutic target. This whitepaper provides an in-depth technical guide to the target validation of PXS-5153A monohydrochloride, a novel, potent, and selective dual inhibitor of LOXL2 and lysyl oxidase-like 3 (LOXL3). Through a comprehensive review of preclinical data, this document outlines the mechanism of action, efficacy in various fibrosis models, and the experimental basis for its development as a promising anti-fibrotic agent.
Introduction: The Role of LOXL2 in Fibrosis
Fibrotic diseases are characterized by the progressive replacement of healthy tissue with a scar-like matrix, primarily composed of cross-linked collagen.[1][2] This process, driven by chronic inflammation and tissue injury, ultimately leads to a loss of organ function.[3] The lysyl oxidase (LOX) family of enzymes, comprising LOX and four LOX-like proteins (LOXL1-4), are crucial mediators of the final stages of fibrosis by catalyzing the formation of covalent cross-links between collagen and elastin (B1584352) fibers.[1][4] This cross-linking is essential for the stabilization and accumulation of the fibrotic ECM.[2]
LOXL2, in particular, is significantly upregulated in various fibrotic conditions, including those affecting the liver, lungs, heart, and kidneys.[4][5] Its elevated expression is strongly associated with disease progression and severity.[4] The inhibition of LOXL2, therefore, represents a highly attractive therapeutic strategy to directly target the fibrotic process itself, a current unmet need in the treatment landscape.[4]
PXS-5153A: A Dual LOXL2/LOXL3 Inhibitor
PXS-5153A is a novel, orally bioavailable, small-molecule inhibitor that demonstrates potent, mechanism-based, and irreversible inhibition of both LOXL2 and LOXL3.[1][6] This dual-inhibitor profile is significant as both enzymes are implicated in pathological collagen cross-linking.[1]
Mechanism of Action
PXS-5153A acts as a fast-acting, dual inhibitor of LOXL2 and LOXL3.[1] Its mechanism involves the irreversible inhibition of the enzymatic activity of these proteins, thereby preventing the oxidative deamination of lysine (B10760008) and hydroxylysine residues on collagen and elastin.[1][2] This initial step is critical for the subsequent formation of covalent cross-links that stabilize the ECM.[2] By blocking this process, PXS-5153A effectively reduces the accumulation and stiffening of the fibrotic matrix.[1]
In Vitro Efficacy: Inhibition of Collagen Crosslinking
The inhibitory activity of PXS-5153A on LOXL2-mediated collagen modification was demonstrated in vitro. The compound dose-dependently reduced both collagen oxidation and the subsequent formation of collagen cross-links.[1][7]
Table 1: In Vitro Inhibition of LOXL2 by PXS-5153A
| Parameter | Result | Reference |
| LOXL2 IC50 | <40 nM (across all mammalian species) | [7] |
| Human LOXL3 IC50 | 63 nM | [7] |
| Collagen Oxidation | Dose-dependent reduction | [1] |
| Immature Crosslink Formation | Substantial reduction compared to control | [7] |
| Mature Crosslink Formation | Reduction observed | [7] |
Preclinical Efficacy in Fibrosis Models
The anti-fibrotic potential of PXS-5153A has been evaluated in multiple preclinical models of fibrosis, demonstrating significant efficacy in reducing fibrosis and improving organ function.
Liver Fibrosis Models
PXS-5153A was assessed in two distinct models of liver fibrosis: a carbon tetrachloride (CCl4)-induced model and a streptozotocin/high-fat diet-induced model of non-alcoholic steatohepatitis (NASH).[1] In both models, PXS-5153A treatment led to a reduction in disease severity and an improvement in liver function, evidenced by diminished collagen content and cross-linking.[1][8]
Table 2: Efficacy of PXS-5153A in CCl4-Induced Liver Fibrosis in Rats
| Parameter | Treatment Group | Result | Statistical Significance | Reference |
| Fibrosis Area (% of total liver area) | CCl4 + Vehicle | Increased | [9] | |
| CCl4 + PXS-5153A (3 mg/kg, q.d.) | Reduced | p < 0.05 | [9] | |
| CCl4 + PXS-5153A (10 mg/kg, q.d.) | Significantly Reduced | p < 0.01 | [9] | |
| CCl4 + PXS-5153A (10 mg/kg, 3x/week) | Significantly Reduced | p < 0.001 | [9] | |
| Alanine (B10760859) Aminotransferase (ALT) (U/L) | CCl4 + Vehicle | Elevated | [9] | |
| CCl4 + PXS-5153A (10 mg/kg, q.d.) | Significantly Reduced | p < 0.01 | [9] | |
| CCl4 + PXS-5153A (10 mg/kg, 3x/week) | Significantly Reduced | p < 0.01 | [9] | |
| Aspartate Aminotransferase (AST) (U/L) | CCl4 + Vehicle | Elevated | [9] | |
| CCl4 + PXS-5153A (10 mg/kg, q.d.) | Significantly Reduced | p < 0.01 | [9] | |
| CCl4 + PXS-5153A (10 mg/kg, 3x/week) | Significantly Reduced | p < 0.01 | [9] |
Myocardial Infarction Model
In a mouse model of myocardial infarction, treatment with PXS-5153A resulted in a notable reduction in fibrosis and a significant improvement in cardiac output, highlighting its potential in treating cardiac fibrosis.[5][6]
Table 3: Efficacy of PXS-5153A in a Mouse Myocardial Infarction Model
| Parameter | Treatment Group | Result | Reference |
| Fibrosis | PXS-5153A | Marked reduction | [5] |
| Cardiac Output | PXS-5153A | Improved | [5][6] |
Signaling Pathways and Experimental Workflows
LOXL2 Signaling in Fibrosis
LOXL2 plays a central role in the fibrotic cascade. Its expression is often induced by pro-fibrotic cytokines like TGF-β. Once secreted, LOXL2 catalyzes the cross-linking of collagen fibers in the extracellular space, leading to the stiffening and stabilization of the fibrotic matrix. This altered mechanical environment can, in turn, activate mechanotransduction pathways in resident fibroblasts, further perpetuating the fibrotic response in a positive feedback loop.
Caption: LOXL2 signaling pathway in fibrosis and the inhibitory action of PXS-5153A.
Experimental Workflow for Preclinical Evaluation
The preclinical validation of PXS-5153A involved a series of in vitro and in vivo experiments to establish its mechanism of action and anti-fibrotic efficacy.
Caption: Experimental workflow for the preclinical validation of PXS-5153A.
Detailed Experimental Protocols
In Vitro Collagen Crosslinking Assay
This assay assesses the ability of PXS-5153A to inhibit LOXL2-mediated collagen cross-linking.
-
Preparation: 3 mg/mL of rat tail type I collagen is combined with recombinant human LOXL2 (rhLOXL2).[10]
-
Incubation: The mixture is incubated in the presence or absence of varying concentrations of PXS-5153A.
-
Analysis: The formation of collagen cross-links is quantified using techniques such as SDS-PAGE to observe the formation of higher molecular weight collagen polymers or by mass spectrometry to measure specific cross-link products.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This is a widely used model to induce liver fibrosis in rodents.
-
Induction: Sprague Dawley rats are administered CCl4 (e.g., 0.25 μL/g in olive oil) via oral gavage or intraperitoneal injection three times a week for a period of 6-8 weeks to induce fibrosis.[8][11]
-
Treatment: After a period of fibrosis induction (e.g., 3 weeks), animals are treated with PXS-5153A (e.g., 3 mg/kg or 10 mg/kg) or vehicle control daily or three times a week via oral gavage.[8]
-
Assessment: At the end of the study, liver tissue and blood samples are collected. Liver fibrosis is assessed by Sirius Red staining for collagen deposition and measurement of hydroxyproline (B1673980) content.[8] Liver function is evaluated by measuring plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[8]
Myocardial Infarction Model
This model evaluates the effect of PXS-5153A on cardiac fibrosis following ischemic injury.
-
Induction: Myocardial infarction is induced in C57/BL6 mice by permanent ligation of the left coronary artery.[10]
-
Treatment: 24 hours post-surgery, mice are treated with PXS-5153A (e.g., 25 mg/kg) or vehicle control daily via oral gavage for 4 weeks.[10]
-
Assessment: Cardiac function is assessed by echocardiography to measure parameters such as fractional shortening and ejection fraction.[10] The extent of cardiac fibrosis is determined by histological analysis of heart tissue sections stained with Picrosirius Red.
Conclusion
This compound is a potent dual inhibitor of LOXL2 and LOXL3 with a well-defined mechanism of action centered on the inhibition of pathological collagen cross-linking. The robust preclinical data across multiple in vitro and in vivo models of fibrosis strongly support its continued development as a first-in-class anti-fibrotic therapeutic. The significant reduction in fibrosis and improvement in organ function observed in liver and cardiac models underscore the critical role of LOXL2/3 in the progression of fibrotic diseases and validate these enzymes as key therapeutic targets. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for patients suffering from a range of fibrotic conditions.
References
- 1. LOXL2, a copper-dependent monoamine oxidase, activates lung fibroblasts through the TGF-β/Smad pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linking LOXL2 to Cardiac Interstitial Fibrosis [mdpi.com]
- 3. Induction of liver fibrosis by CCl4 mediates pathological alterations in the spleen and lymph nodes: The potential therapeutic role of propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lysyl oxidase like-2 in fibrosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blocking LOXL2 and TGFβ1 signaling induces collagen I turnover in precision-cut lung slices derived from Idiopathic Pulmonary Fibrosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.7. CCl4‐induced liver fibrosis [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bmrat.org]
PXS-5153A monohydrochloride chemical properties and structure
For Research, Scientific, and Drug Development Professionals
Executive Summary
PXS-5153A is a potent, selective, and fast-acting dual inhibitor of Lysyl Oxidase Like 2 (LOXL2) and Lysyl Oxidase Like 3 (LOXL3) enzymes.[1][2] As a mechanism-based inhibitor, it plays a crucial role in reducing the cross-linking of collagen and elastin (B1584352), processes that are fundamental to the progression of fibrotic diseases.[2][3] This document provides a comprehensive overview of the chemical properties, structure, mechanism of action, and key experimental data related to PXS-5153A monohydrochloride. Detailed experimental protocols for relevant assays are also provided to support further research and development.
Chemical Properties and Structure
PXS-5153A is typically supplied as a monohydrochloride or dihydrochloride (B599025) salt to enhance stability and solubility.[2][4] The following tables summarize its key chemical and structural identifiers.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | 3-[1-[(Z)-4-amino-2-fluorobut-2-enyl]-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide;hydrochloride | [] |
| Synonyms | PXS-5153A, PXS 5153A, PXS5153A | [4] |
| CAS Number | 2125956-82-1 (Monohydrochloride) | [2] |
| Molecular Formula | C₂₀H₂₄ClFN₄O₂S | [] |
| Molecular Weight | 438.95 g/mol | [] |
| SMILES | CC1=C(C2=C(N1CC(=CCN)F)C=CC=N2)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl | [] |
Table 2: Physical and Solubility Properties
| Property | Value | Reference |
| Physical Form | Solid | [4] |
| Solubility | DMSO: 125 mg/mL (with ultrasonic and warming) | |
| H₂O: 20 mg/mL (42.07 mM, with sonication) | [6] | |
| DMSO: 45 mg/mL (94.66 mM, with sonication) | [6] | |
| Storage | 4°C, dry and sealed. For stock solutions: -80°C (6 months), -20°C (1 month). | [2] |
Mechanism of Action and Signaling Pathway
Lysyl oxidases (LOX) are extracellular copper-dependent enzymes essential for the covalent cross-linking of collagen and elastin.[3] This process is critical for the stabilization of the extracellular matrix (ECM). In fibrotic diseases, dysregulation of LOX activity leads to excessive ECM deposition and tissue stiffening.[3]
PXS-5153A is a mechanism-based, fast-acting, and irreversible dual inhibitor of LOXL2 and LOXL3.[1][2] By inhibiting these specific LOX family members, PXS-5153A prevents the oxidative deamination of lysine (B10760008) residues on collagen and elastin precursors. This, in turn, blocks the formation of aldehyde intermediates required for cross-link formation, ultimately reducing fibrosis.[1][2]
Preclinical Data
In Vitro Efficacy and Selectivity
PXS-5153A demonstrates high potency against LOXL2 and LOXL3 while showing significant selectivity over other LOX family members and related amine oxidases.[2]
Table 3: In Vitro Inhibitory Activity of PXS-5153A
| Target Enzyme | IC₅₀ Value | Selectivity | Reference |
| LOXL2 (human & other mammals) | < 40 nM | - | [1][2] |
| LOXL3 (human) | 63 nM | - | [1][2] |
| LOX and LOXL1 | > 40-fold vs LOXL2 | High | [1][2] |
| Other Amine Oxidases | > 700-fold vs LOXL2 | High | [1][2][7] |
In Vivo Pharmacokinetics
Pharmacokinetic studies have been conducted in rodents, demonstrating oral bioavailability.
Table 4: Pharmacokinetic Parameters of PXS-5153A
| Species | Dosing | Bioavailability (%) | Half-life (t½) | Reference |
| Rat | 10 mg/kg (oral) / 5 mg/kg (IV) | 10 | ~1.5 hours (IV) | |
| Mouse | 5 mg/kg (oral) | 40 | ~1.1 hours (IV) |
In Vivo Efficacy in Disease Models
PXS-5153A has shown significant anti-fibrotic efficacy in multiple preclinical models. In models of liver fibrosis induced by carbon tetrachloride (CCl₄) or streptozotocin/high-fat diet, PXS-5153A reduced collagen content and cross-links, leading to improved liver function.[1] It also demonstrated beneficial effects in a myocardial infarction model by improving cardiac output.[1]
Experimental Protocols
The following are representative protocols for assays relevant to the evaluation of PXS-5153A.
Disclaimer: These protocols are based on established methodologies. Researchers should optimize them for their specific experimental conditions. The exact protocols from the primary study by Schilter et al. were not available in the public domain.
Protocol 1: Fluorometric Lysyl Oxidase (LOX) Activity Assay
This protocol is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of LOX-catalyzed amine oxidation, using a fluorogenic probe like Amplex Red.[1][8][9]
Materials:
-
Recombinant human LOXL2 enzyme
-
PXS-5153A (or other inhibitors)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
1,5-diaminopentane (LOX substrate)
-
Assay Buffer (e.g., 50 mM Sodium Borate, pH 8.2)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Ex/Em = 530-570/590-600 nm)
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of PXS-5153A in an appropriate solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.
-
Prepare a working solution of LOXL2 in pre-warmed assay buffer.
-
Prepare a detection master mix (Working Solution) containing Amplex Red, HRP, and the LOX substrate in assay buffer. Protect from light.
-
-
Assay Procedure:
-
Add 50 µL of test samples (PXS-5153A dilutions, positive control with active enzyme, negative control without enzyme) to the wells of the 96-well plate.
-
To initiate the reaction, add 50 µL of the LOX Working Solution to each well.
-
Incubate the plate at 37°C for 10-40 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all readings.
-
Calculate the percent inhibition for each PXS-5153A concentration relative to the uninhibited (positive) control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 2: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Rats
This is a widely used model to induce liver fibrosis and evaluate anti-fibrotic agents.[10][11][12]
Materials:
-
Male Sprague-Dawley rats (150-200 g)
-
Carbon tetrachloride (CCl₄)
-
Olive oil (or corn oil) as a vehicle
-
This compound
-
Vehicle for PXS-5153A (e.g., water for oral gavage)
-
Equipment for intraperitoneal (IP) injection and oral gavage
-
Materials for blood collection and tissue harvesting/analysis (histology, hydroxyproline (B1673980) assay)
Methodology:
-
Acclimatization: House animals in standard conditions for at least one week before the experiment.
-
Fibrosis Induction:
-
Therapeutic Intervention:
-
After an initial induction period (e.g., 3 weeks), begin treatment with PXS-5153A.
-
Administer PXS-5153A (e.g., 3-10 mg/kg) or vehicle daily via oral gavage.
-
Continue both CCl₄ and PXS-5153A administration for the remainder of the study (e.g., for another 3-5 weeks).
-
-
Endpoint Analysis:
-
At the end of the study, collect blood samples for analysis of liver function markers (e.g., ALT, AST).
-
Euthanize the animals and harvest the livers.
-
Fix a portion of the liver in formalin for histological analysis (e.g., H&E and Sirius Red staining) to assess fibrosis.
-
Freeze another portion for biochemical analysis, such as the hydroxyproline assay, to quantify collagen content.
-
Conclusion
This compound is a well-characterized dual inhibitor of LOXL2/LOXL3 with demonstrated potency, selectivity, and in vivo efficacy in preclinical models of fibrosis. Its mechanism of action, targeting a key driver of ECM stiffening, represents a promising therapeutic strategy. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working to advance the understanding and application of LOX inhibition in fibrotic diseases.
References
- 1. A fluorometric assay for detection of lysyl oxidase enzyme activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PXS-5153A (monohydrochloride) | C20H24ClFN4O2S | CID 145712358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 6. PXS-5153A | Monoamine Oxidase | TargetMol [targetmol.com]
- 7. ipstherapeutique.com [ipstherapeutique.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. An in situ activity assay for lysyl oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats – Improving Yield and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
The Differential Roles of LOXL2 and LOXL3 in Collagen Crosslinking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3), members of the lysyl oxidase (LOX) family of copper-dependent amine oxidases, are pivotal enzymes in the post-translational modification of extracellular matrix (ECM) proteins. Their primary function involves the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin, initiating the formation of covalent crosslinks that are essential for the tensile strength and structural integrity of tissues. Dysregulation of LOXL2 and LOXL3 activity is implicated in the pathogenesis of numerous diseases, including fibrosis and cancer, making them attractive therapeutic targets. This technical guide provides an in-depth analysis of the core roles of LOXL2 and LOXL3 in collagen crosslinking, detailing their enzymatic activities, substrate specificities, and involvement in key signaling pathways. Furthermore, it offers comprehensive experimental protocols for the assessment of their function and quantification of collagen crosslinks, alongside visual representations of relevant biological pathways and experimental workflows.
Introduction to LOXL2 and LOXL3 in Collagen Homeostasis
The LOX family, comprising LOX and four LOX-like proteins (LOXL1-4), plays a crucial role in ECM maturation.[1] LOXL2 and LOXL3 are secreted enzymes that catalyze the initial step in collagen crosslinking, a process vital for tissue stability.[2][3] While both enzymes share the conserved C-terminal catalytic domain characteristic of the LOX family, their distinct N-terminal domains, containing four scavenger receptor cysteine-rich (SRCR) domains, are thought to mediate specific protein-protein interactions and substrate recognition, leading to their differential roles in health and disease.[4]
Upregulation of LOXL2 is strongly associated with fibrotic conditions, such as idiopathic pulmonary fibrosis and liver fibrosis, where it contributes to excessive collagen deposition and tissue stiffening.[5][6] In cancer, LOXL2 promotes tumor progression, metastasis, and the formation of a pre-metastatic niche.[5][7] Similarly, LOXL3 has been implicated in various cancers, including breast, gastric, and hepatocellular carcinoma, where its expression often correlates with poor prognosis.[8][9] LOXL3's role extends to developmental processes, with mutations in the LOXL3 gene linked to Stickler syndrome, a connective tissue disorder.[10]
Enzymatic Activity and Substrate Specificity
Quantitative Data on LOXL2 and LOXL3 Activity
| Enzyme | Preferred Collagen Substrates | Other Substrates | Inhibitors | Reference |
| LOXL2 | Collagen Type IV[10][11] | Tropoelastin, Fibrillar Collagens | β-aminopropionitrile (BAPN), Monoclonal antibodies (e.g., Simtuzumab, GS341) | [5][10][11] |
| LOXL3 | Collagen Types I, II, III, IV, VI, VIII, X[3] | Elastin, Fibronectin | β-aminopropionitrile (BAPN) | [3][12] |
Note: The inhibitory concentration (IC50) of BAPN for LOXL2 has been reported to be in the micromolar range, though some studies suggest it is less sensitive than other LOX family members.[13]
Expression Levels in Pathological Conditions
| Enzyme | Disease | Tissue/Cell Type | Change in Expression | Reference |
| LOXL2 | Idiopathic Pulmonary Fibrosis | Lung epithelial cells, Fibroblastic foci | Increased | [6] |
| Liver Fibrosis | Fibrotic septa | Strongly induced | [14] | |
| Gastric Carcinoma | Carcinoma tissue | Increased | [7] | |
| Breast Cancer | Metastatic carcinoma cells | Upregulated | [15] | |
| LOXL3 | Gastric Cancer | Carcinoma tissue (Stages 2-4) | Significantly elevated | [9][16] |
| Hepatocellular Carcinoma | Tumor tissue | Highly expressed | [8][17] | |
| Breast Cancer | Carcinoma tissue | Elevated | [9] |
Signaling Pathways Involving LOXL2 and LOXL3
LOXL2-Mediated Signaling in Fibrosis and Cancer
LOXL2 is a key regulator of multiple signaling pathways that drive fibrogenesis and tumor progression. In fibrotic diseases, LOXL2 expression is often induced by Transforming Growth Factor-β (TGF-β).[18] LOXL2, in turn, can activate the Phosphoinositide 3-kinase (PI3K)/AKT pathway, leading to further TGF-β production and fibroblast-to-myofibroblast transition.[19] Additionally, secreted LOXL2 can activate Focal Adhesion Kinase (FAK) and Src kinase, promoting cell migration and invasion.[1][7]
Caption: LOXL2 signaling pathways in fibrosis and cancer.
LOXL3-Mediated Signaling in Cancer Progression
LOXL3 contributes to cancer progression through its interaction with key signaling molecules. In several cancers, LOXL3 expression is downstream of the TGF-β signaling pathway.[4][16] A critical interaction has been identified between LOXL3 and the transcription factor Snail.[15][20] This interaction stabilizes Snail, preventing its degradation and promoting the repression of E-cadherin, a key event in the epithelial-mesenchymal transition (EMT) that facilitates cancer cell invasion and metastasis.[15]
Caption: LOXL3 signaling pathway in cancer EMT.
Experimental Protocols
In Vitro Collagen Crosslinking Assay
This assay assesses the ability of recombinant LOXL2 or LOXL3 to crosslink collagen in vitro.[21]
Materials:
-
Recombinant human LOXL2 or LOXL3
-
Collagen Type I (or other desired type) solution (e.g., rat tail collagen)
-
Crosslinking buffer (e.g., 20 mM Sodium Phosphate, pH 8.0)
-
SDS-PAGE gels and reagents
-
Coomassie Brilliant Blue or silver stain
Protocol:
-
Prepare collagen gels by neutralizing a collagen solution on ice and allowing it to polymerize at 37°C.
-
Incubate the collagen gels with recombinant LOXL2 or LOXL3 (e.g., at a molar ratio of 1:25 enzyme to collagen) in crosslinking buffer.
-
Incubate the reaction at 37°C for an extended period (e.g., 24-96 hours) to allow for crosslinking.
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analyze the reaction products by SDS-PAGE. The formation of high molecular weight collagen oligomers (dimers, trimers, etc.) that are resistant to dissociation indicates crosslinking activity.
-
Visualize the protein bands by Coomassie Brilliant Blue or silver staining.
Caption: Workflow for in vitro collagen crosslinking assay.
Amplex Red Assay for Lysyl Oxidase Activity
This fluorometric assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination reaction catalyzed by LOXL2 and LOXL3.[22][23]
Materials:
-
Amplex™ Red reagent
-
Horseradish peroxidase (HRP)
-
Assay Buffer (e.g., 50 mM Sodium Borate, pH 8.2)
-
Substrate (e.g., 1,5-diaminopentane or a specific collagen peptide)
-
Recombinant LOXL2 or LOXL3, or cell culture supernatant/tissue lysate
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare a working solution containing Amplex™ Red reagent, HRP, and the chosen substrate in assay buffer.
-
Add the sample (recombinant enzyme, supernatant, or lysate) to the wells of the microplate.
-
Initiate the reaction by adding the Amplex™ Red working solution to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at excitation/emission wavelengths of ~540/590 nm at regular intervals.
-
The rate of fluorescence increase is proportional to the lysyl oxidase activity in the sample.
Caption: Workflow for the Amplex Red lysyl oxidase activity assay.
HPLC Analysis of Pyridinoline (B42742) Crosslinks
High-performance liquid chromatography (HPLC) is a robust method for the quantification of mature collagen crosslinks, such as pyridinoline (PYD) and deoxypyridinoline (B1589748) (DPD).[24][25][26][27]
Materials:
-
Tissue sample (e.g., bone, cartilage, fibrotic tissue)
-
Hydrochloric acid (HCl) for hydrolysis
-
Solid-phase extraction (SPE) columns (e.g., CF1 cellulose)
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Mobile phase with an ion-pairing agent (e.g., heptafluorobutyric acid)
-
PYD and DPD standards
Protocol:
-
Hydrolyze the tissue sample in concentrated HCl (e.g., 6 M) at high temperature (e.g., 110°C) for 16-24 hours to release the crosslinks.
-
Partially purify the hydrolysate using SPE to remove interfering substances.
-
Inject the purified sample onto the HPLC system.
-
Separate the crosslinks on the C18 column using an appropriate mobile phase gradient.
-
Detect the naturally fluorescent PYD and DPD using a fluorescence detector (excitation ~295 nm, emission ~395 nm).
-
Quantify the crosslinks by comparing the peak areas to a standard curve generated with known concentrations of PYD and DPD.
Caption: Workflow for HPLC analysis of collagen crosslinks.
Conclusion
LOXL2 and LOXL3 are critical enzymes in collagen crosslinking with distinct and overlapping roles in tissue homeostasis and pathology. Their differential substrate specificities and involvement in various signaling pathways underscore their importance as potential therapeutic targets in fibrosis and cancer. The experimental protocols detailed in this guide provide a framework for researchers to investigate the function of these enzymes and their impact on collagen biology. Further research into the precise regulatory mechanisms and the development of specific inhibitors for LOXL2 and LOXL3 will be crucial for translating our understanding of their function into novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Tumor-secreted LOXL2 Activates Fibroblasts Through FAK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | LOXL2 Inhibition Paves the Way for Macrophage-Mediated Collagen Degradation in Liver Fibrosis [frontiersin.org]
- 6. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. The function and mechanisms of action of lysyl oxidase-like 3 (LOXL3) in cancers [PeerJ] [peerj.com]
- 10. Proteolytic processing of lysyl oxidase–like-2 in the extracellular matrix is required for crosslinking of basement membrane collagen IV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysyl oxidase–like 2 (LOXL2)–mediated cross-linking of tropoelastin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LOXL3 Silencing Affected Cell Adhesion and Invasion in U87MG Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Snail in EMT and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dash.harvard.edu [dash.harvard.edu]
- 15. A molecular role for lysyl oxidase‐like 2 enzyme in Snail regulation and tumor progression | The EMBO Journal [link.springer.com]
- 16. Frontiers | Systematic Analysis of Expression and Prognostic Values of Lysyl Oxidase Family in Gastric Cancer [frontiersin.org]
- 17. LOXL3-promoted hepatocellular carcinoma progression via promotion of Snail1/USP4-mediated epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. mdpi.com [mdpi.com]
- 20. A molecular role for lysyl oxidase-like 2 enzyme in Snail regulation and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lysyl Oxidase-like-2 Cross-links Collagen IV of Glomerular Basement Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 22. docs.aatbio.com [docs.aatbio.com]
- 23. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 24. High-performance liquid chromatography method to analyze free and total urinary pyridinoline and deoxypyridinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Method for the isolation and purification of pyridinoline and deoxypyridinoline crosslinks from bone by liquid chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. chromsystems.com [chromsystems.com]
PXS-5153A Monohydrochloride: An In-depth Technical Guide for Studying Extracellular Matrix Remodeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
PXS-5153A monohydrochloride is a potent, selective, and irreversible dual inhibitor of Lysyl Oxidase-Like 2 (LOXL2) and Lysyl Oxidase-Like 3 (LOXL3), two key enzymes involved in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM).[1][2][3][4][5] By targeting these enzymes, PXS-5153A offers a powerful tool for investigating the pathological processes driven by excessive ECM stiffening, such as fibrosis and cancer progression. This technical guide provides a comprehensive overview of PXS-5153A, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Mechanism of Action
PXS-5153A is a mechanism-based inhibitor that covalently binds to the active site of LOXL2 and LOXL3, leading to their irreversible inactivation.[6] This inhibition prevents the oxidative deamination of lysine (B10760008) and hydroxylysine residues on collagen and elastin precursors, a critical step in the formation of covalent cross-links that stabilize and stiffen the ECM. The inhibition of LOXL2 and LOXL3 by PXS-5153A has been shown to effectively reduce collagen deposition and cross-linking in various preclinical models of fibrosis.[1][4][5]
Quantitative Data
The following tables summarize the key quantitative data for PXS-5153A from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of PXS-5153A
| Target | IC50 (nM) | Selectivity vs. LOX | Selectivity vs. LOXL1 |
| Human LOXL2 | <40[2] | >40-fold[2] | >40-fold[2] |
| Human LOXL3 | 63[2] | - | - |
Table 2: In Vivo Efficacy of PXS-5153A in a Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model in Rats
| Parameter | Vehicle Control | PXS-5153A (10 mg/kg, once daily) | % Reduction |
| Collagen Accumulation (% area) | ~2.4-fold increase vs. sham | Significantly reduced | Up to 51% |
| Alanine Aminotransferase (ALT) (U/L) | Significantly elevated | Significantly reduced | - |
| Aspartate Aminotransferase (AST) (U/L) | Significantly elevated | Significantly reduced | - |
Table 3: In Vivo Efficacy of a LOXL2 Inhibitor (PXS-S2B, a pro-drug of a selective LOXL2 inhibitor) in an Orthotopic Breast Cancer Model (MDA-MB-231 cells in mice)
| Parameter | Vehicle Control | PXS-S2B | % Reduction |
| Primary Tumor Volume | - | ~55% decrease at endpoint | ~55%[3] |
Note: Data for PXS-5153A in cancer models is limited. This data is from a study using a related, selective LOXL2 inhibitor from the same chemical series.
Signaling Pathways
The inhibition of LOXL2 and LOXL3 by PXS-5153A can impact several downstream signaling pathways implicated in fibrosis and cancer.
Caption: PXS-5153A inhibits LOXL2/LOXL3, disrupting ECM cross-linking and downstream pro-fibrotic and pro-cancer signaling pathways.
Experimental Protocols
In Vitro Collagen Oxidation Assay
This protocol is adapted from studies investigating the inhibitory effect of PXS-5153A on LOXL2-mediated collagen oxidation.
Materials:
-
Recombinant human LOXL2 (rhLOXL2)
-
Collagen solution (e.g., rat tail collagen type I)
-
This compound
-
Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a reaction mixture containing Amplex™ Red reagent and horseradish peroxidase (HRP) in reaction buffer according to the kit manufacturer's instructions.
-
In a 96-well plate, add collagen solution to each well.
-
Add varying concentrations of PXS-5153A or vehicle control to the wells.
-
Initiate the reaction by adding rhLOXL2 to the wells. A no-enzyme control should also be included.
-
Immediately add the Amplex™ Red/HRP reaction mixture to all wells.
-
Incubate the plate at 37°C and measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular intervals for 60-90 minutes.
-
The rate of hydrogen peroxide production, indicative of collagen oxidation, is determined from the slope of the fluorescence curve over time.
Caption: Workflow for the in vitro collagen oxidation assay to assess PXS-5153A efficacy.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model in Rats
This protocol describes a common method to induce liver fibrosis and test the efficacy of anti-fibrotic compounds like PXS-5153A.
Animals:
-
Male Sprague-Dawley rats
Materials:
-
Carbon tetrachloride (CCl4)
-
Olive oil (vehicle for CCl4)
-
This compound
-
Vehicle for PXS-5153A (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Induce liver fibrosis by intraperitoneal (i.p.) injection of CCl4 (e.g., 1 mL/kg body weight, diluted 1:1 in olive oil) twice weekly for 6-8 weeks.
-
After an initial induction period (e.g., 4 weeks), randomize animals into treatment groups:
-
Vehicle control
-
PXS-5153A (e.g., 10 mg/kg, once daily by oral gavage)
-
-
Continue CCl4 administration alongside the treatment for the remainder of the study period.
-
At the end of the study, collect blood for serum analysis of liver enzymes (ALT, AST).
-
Euthanize animals and collect liver tissue for histological analysis (e.g., Sirius Red staining for collagen) and hydroxyproline (B1673980) content measurement.
Caption: Experimental workflow for the CCl4-induced liver fibrosis model.
Streptozotocin (STZ) and High-Fat Diet (HFD)-Induced NASH Model in Mice
This model recapitulates key features of non-alcoholic steatohepatitis (NASH), a common cause of liver fibrosis.
Animals:
-
Male C57BL/6J mice
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (for STZ)
-
High-fat diet (e.g., 60% kcal from fat)
-
This compound
-
Vehicle for PXS-5153A
Procedure:
-
At 2 days of age, administer a single subcutaneous injection of STZ (e.g., 200 µ g/mouse ) to induce neonatal diabetes.
-
At 4 weeks of age, wean the mice onto a high-fat diet.
-
At 8 weeks of age, randomize mice into treatment groups:
-
Vehicle control
-
PXS-5153A (e.g., 10 mg/kg, once daily by oral gavage)
-
-
Continue the high-fat diet and treatment for a specified period (e.g., 6-12 weeks).
-
Monitor body weight and blood glucose levels throughout the study.
-
At the end of the study, collect blood for serum analysis (ALT, AST, lipids).
-
Euthanize animals and collect liver tissue for histological analysis (H&E, Sirius Red) and gene expression analysis of fibrotic and inflammatory markers.
Caption: Workflow for the STZ and high-fat diet-induced NASH model in mice.
Orthotopic Breast Cancer Model in Mice
This protocol is based on studies using related PXS inhibitors and can be adapted for PXS-5153A to investigate its anti-cancer potential.
Animals:
-
Female immunodeficient mice (e.g., BALB/c nude)
Materials:
-
Human breast cancer cell line (e.g., MDA-MB-231)
-
Matrigel
-
This compound
-
Vehicle for PXS-5153A
Procedure:
-
Culture MDA-MB-231 cells under standard conditions.
-
On the day of injection, harvest and resuspend cells in a mixture of sterile PBS and Matrigel.
-
Inject the cell suspension into the mammary fat pad of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups:
-
Vehicle control
-
PXS-5153A (dose to be determined, e.g., daily oral gavage)
-
-
Continue treatment and monitor tumor volume and body weight.
-
At the end of the study, euthanize the mice and excise the primary tumors for weighing and further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).
-
Lungs and other organs can be harvested to assess metastasis.
Caption: Experimental workflow for an orthotopic breast cancer model.
Conclusion
This compound is a valuable research tool for elucidating the role of LOXL2 and LOXL3 in ECM remodeling and the pathogenesis of fibrotic diseases and cancer. Its high potency and selectivity make it a suitable candidate for both in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute their own investigations into the therapeutic potential of inhibiting LOX-mediated ECM stiffening. Further research, particularly in the context of various cancer types and the elucidation of downstream signaling events, will continue to expand our understanding of the multifaceted roles of LOXL2 and LOXL3 in health and disease.
References
- 1. The function and mechanisms of action of lysyl oxidase-like 3 (LOXL3) in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LOXL2 Inhibitors and Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of PXS-5153A Monohydrochloride: A Dual LOXL2/LOXL3 Inhibitor for Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for PXS-5153A monohydrochloride, a novel, mechanism-based, and fast-acting dual inhibitor of Lysyl Oxidase-Like 2 (LOXL2) and Lysyl Oxidase-Like 3 (LOXL3). PXS-5153A has demonstrated significant potential in ameliorating fibrosis by reducing collagen crosslinking in various preclinical models.
Mechanism of Action and Enzymatic Inhibition
PXS-5153A is an orally active, small molecule inhibitor that irreversibly blocks the enzymatic function of LOXL2 and LOXL3.[1] These enzymes are critical in the pathogenesis of fibrosis as they initiate the crosslinking of collagen, a key process in the excessive deposition of extracellular matrix that leads to tissue stiffening and organ dysfunction.[2][3] The inhibitory action of PXS-5153A is time-dependent and competes with the enzyme's natural substrate.[1][3]
The primary mechanism involves the inhibition of the oxidation of lysine (B10760008) and hydroxylysine residues on collagen side-chains, which is the initial step for the formation of both immature and mature collagen crosslinks.[2][3] By blocking LOXL2 and LOXL3, PXS-5153A effectively reduces the pathological accumulation and stiffening of collagen fibers.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of PXS-5153A.
Table 1: In Vitro Enzyme Inhibition and Selectivity
| Target Enzyme | IC50 Value | Selectivity vs. LOXL2 | Species | Reference |
| LOXL2 | <40 nM | - | Human, Mouse, Rat, Dog | [1][4] |
| LOXL3 | 63 nM | - | Human | [1][4] |
| LOX | >40-fold | >40x | Human | [1][4] |
| LOXL1 | >40-fold | >40x | Human | [1][4] |
| Other Amine Oxidases | >700-fold | >700x | Not Specified | [1][4] |
IC50 values represent the concentration of PXS-5153A required to inhibit 50% of the enzyme's activity.
Table 2: In Vivo Efficacy in a Rat Model of CCl₄-Induced Liver Fibrosis
| Parameter | CCl₄ Control | PXS-5153A (3 mg/kg, daily) | PXS-5153A (10 mg/kg, daily) | PXS-5153A (10 mg/kg, 3x/week) | Reference |
| Collagen Accumulation (Picrosirius Red) | 2.4-fold increase vs. healthy | Up to 51% reduction | Up to 51% reduction | Not Specified | [1] |
| Immature Crosslinks | Markedly increased | Significantly reduced | Significantly reduced | Significantly reduced | [4][5] |
| Mature Crosslinks (DHLNL) | Markedly increased | Significantly reduced | Significantly reduced | Significantly reduced | [4][5] |
| Hydroxyproline (HYP) Content | Markedly increased | Significantly reduced | Significantly reduced | Significantly reduced | [4][5] |
Data represent changes relative to the disease control group after therapeutic intervention with PXS-5153A.
Experimental Protocols and Methodologies
Detailed descriptions of the key experimental models and assays used to evaluate PXS-5153A are provided below.
Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Rats
This model is a standard method for inducing liver fibrosis to test anti-fibrotic agents.
-
Animal Model : Male Sprague-Dawley rats were used.
-
Induction : Liver fibrosis was induced by oral administration of CCl₄.
-
Treatment Protocol : After 3 weeks of CCl₄ administration, rats were treated with PXS-5153A via oral gavage. Dosing regimens included 3 mg/kg once daily, 10 mg/kg once daily, or 10 mg/kg three times a week.[4]
-
Key Assessments :
-
Histopathology : Liver tissue was stained with Picrosirius red to quantify fibrillar collagen deposition.[1]
-
Biochemical Analysis : Plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) were measured to assess liver function.[4]
-
Crosslink Analysis : Hydroxyproline (HYP), immature, and mature collagen crosslinks were quantified in liver tissue.[4]
-
Gene Expression : Analysis of key fibrotic marker genes in the liver.[1]
-
NASH-Induced Liver Disease in Mice
This model mimics non-alcoholic steatohepatitis (NASH), a common cause of liver fibrosis.
-
Animal Model : Male C57/BL6 mice.
-
Induction : NASH was established through a single subcutaneous injection of streptozotocin (B1681764) after birth, followed by a high-fat diet from 4 weeks of age.[1][4]
-
Treatment Protocol : Mice received a daily oral dose of 10 mg/kg PXS-5153A from 8 to 14 weeks of age.[4]
-
Outcome Measures : The study assessed the impact of PXS-5153A on disease severity and liver function.[1]
Myocardial Infarction (MI) Model in Mice
This model was used to assess the efficacy of PXS-5153A in cardiac fibrosis post-injury.
-
Animal Model : C57/BL6 mice.
-
Induction : Myocardial infarction was induced by ligating the left coronary artery.[1]
-
Treatment and Assessment : Echocardiography was performed 24 hours post-surgery to select animals with moderate cardiac dysfunction. PXS-5153A treatment was initiated, and the primary outcome was the improvement in cardiac output.[1]
Summary and Conclusion
The preclinical data for this compound strongly support its development as a therapeutic agent for fibrotic diseases. It is a potent and selective dual inhibitor of LOXL2 and LOXL3, demonstrating robust efficacy in reducing collagen deposition and crosslinking in models of liver and cardiac fibrosis.[1][2] The compound effectively ameliorates disease severity and improves organ function, highlighting the therapeutic potential of inhibiting the enzymatic activities of LOXL2 and LOXL3.[1] These findings provide a solid foundation for the continued clinical investigation of PXS-5153A in patients with fibrotic conditions.
References
- 1. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
PXS-5153A Monohydrochloride: A Technical Overview of its Selectivity Profile Against Lysyl Oxidase Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
PXS-5153A monohydrochloride is a novel, potent, and selective small molecule inhibitor targeting the lysyl oxidase (LOX) family of enzymes. Specifically, it acts as a dual inhibitor of lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3), enzymes critically involved in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM).[1][2] Dysregulation of LOX enzyme activity is implicated in the pathogenesis of various fibrotic diseases and cancer.[1] This technical guide provides an in-depth analysis of the selectivity profile of PXS-5153A against other LOX enzymes, details the experimental methodologies used for its characterization, and illustrates the key signaling pathways involved.
Data Presentation: Selectivity Profile of PXS-5153A
The inhibitory activity of PXS-5153A has been quantified against multiple members of the lysyl oxidase family. The following table summarizes the key quantitative data, highlighting its potent and selective action against LOXL2 and LOXL3.
| Enzyme Target | Species | IC50 (nM) | Selectivity vs. LOXL2 | Reference |
| LOXL2 | Mammalian (various) | <40 | - | [2] |
| LOXL3 | Human | 63 | - | [2][3] |
| LOX | Not specified | >40-fold less sensitive | >40x | [2][4] |
| LOXL1 | Not specified | >40-fold less sensitive | >40x | [2][4] |
| Other Amine Oxidases | Not specified | >700-fold less sensitive | >700x | [2][4] |
Experimental Protocols
The determination of the selectivity profile of PXS-5153A involves several key in vitro assays. The following sections provide detailed methodologies for these experiments.
Lysyl Oxidase (LOX) Activity Assay (Fluorometric)
This assay is a common method to determine the inhibitory activity of compounds against LOX enzymes. It measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LOX-catalyzed oxidation of a substrate.
Principle:
The enzymatic activity of LOX is coupled to a horseradish peroxidase (HRP) reaction. H₂O₂ produced by LOX reacts with a fluorogenic probe in the presence of HRP to generate a fluorescent product. The rate of fluorescence increase is directly proportional to the LOX activity.
Materials:
-
Recombinant human LOX, LOXL1, LOXL2, or LOXL3 enzymes
-
This compound
-
Assay Buffer (e.g., 50 mM sodium borate, pH 8.2)
-
LOX substrate (e.g., 1,5-diaminopentane or a proprietary substrate)
-
Horseradish Peroxidase (HRP)
-
Fluorogenic probe (e.g., Amplex Red)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of PXS-5153A in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of PXS-5153A in assay buffer to achieve the desired final concentrations.
-
Prepare a working solution of the LOX enzyme in assay buffer.
-
Prepare a reaction mixture containing the LOX substrate, HRP, and the fluorogenic probe in assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add a specific concentration of PXS-5153A or vehicle control.
-
Add the LOX enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Immediately begin kinetic measurement of fluorescence intensity at an excitation of ~535 nm and an emission of ~587 nm. Record readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of PXS-5153A.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the PXS-5153A concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
In Vitro Collagen Oxidation Assay
This assay directly measures the ability of PXS-5153A to inhibit the oxidation of collagen, a primary substrate of LOX enzymes.
Principle:
The oxidation of lysine (B10760008) residues in collagen by LOX enzymes produces allysine (B42369) and H₂O₂. The released H₂O₂ is detected using a colorimetric or fluorometric method, often coupled with HRP.
Materials:
-
Recombinant human LOXL2
-
This compound
-
Type I collagen
-
Assay Buffer (e.g., PBS)
-
Horseradish Peroxidase (HRP)
-
Colorimetric or fluorometric HRP substrate (e.g., Amplex Red)
-
96-well plate
-
Spectrophotometer or fluorescence microplate reader
Procedure:
-
Assay Setup:
-
Coat the wells of a 96-well plate with Type I collagen and allow it to dry overnight.
-
Prepare serial dilutions of PXS-5153A in assay buffer.
-
-
Inhibition Reaction:
-
Pre-incubate the recombinant LOXL2 enzyme with the various concentrations of PXS-5153A or vehicle control for 30 minutes at 37°C.
-
Add the enzyme-inhibitor mixture to the collagen-coated wells.
-
-
Detection:
-
Add a detection reagent containing HRP and the HRP substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (wells without enzyme) from all other readings.
-
Calculate the percentage of inhibition for each PXS-5153A concentration relative to the vehicle control.
-
Determine the IC50 value as described in the previous protocol.
-
Collagen Cross-linking Analysis by LC-MS/MS
This method provides a definitive measure of the formation of collagen cross-links and the inhibitory effect of PXS-5153A.
Principle:
Collagen is incubated with a LOX enzyme in the presence or absence of an inhibitor. After incubation, the collagen is hydrolyzed, and the specific collagen cross-link products (e.g., pyridinoline, deoxypyridinoline) are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Materials:
-
Recombinant human LOXL2
-
This compound
-
Type I collagen
-
Incubation Buffer (e.g., PBS)
-
Hydrolysis Reagent (e.g., 6N HCl)
-
LC-MS/MS system
Procedure:
-
Cross-linking Reaction:
-
Incubate Type I collagen with recombinant LOXL2 in the presence of various concentrations of PXS-5153A or vehicle control for an extended period (e.g., 7 days) at 37°C.
-
-
Sample Preparation:
-
After incubation, hydrolyze the collagen samples by adding 6N HCl and heating at 110°C for 18-24 hours.
-
Neutralize the hydrolysates and prepare them for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Separate the collagen cross-links using a suitable liquid chromatography column.
-
Detect and quantify the specific cross-link products using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Quantify the amount of each cross-link product by comparing the peak areas to those of known standards.
-
Calculate the percentage of inhibition of cross-link formation for each PXS-5153A concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving LOX enzymes and a typical experimental workflow for inhibitor screening.
Caption: LOX-mediated signaling pathway in fibrosis and cancer.
Caption: Experimental workflow for inhibitor identification.
Conclusion
This compound is a highly potent and selective dual inhibitor of LOXL2 and LOXL3. Its selectivity profile, established through rigorous in vitro assays, demonstrates a significant therapeutic window with minimal off-target activity against other LOX family members and related amine oxidases. The detailed experimental protocols provided herein offer a comprehensive guide for researchers in the field to evaluate and compare novel LOX inhibitors. The crucial role of LOXL2 and LOXL3 in pathological ECM remodeling positions PXS-5153A as a promising therapeutic candidate for the treatment of fibrotic diseases and certain cancers. Further investigation into its in vivo efficacy and safety is warranted.
References
PXS-5153A: A Technical Guide for Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological condition characterized by the excessive accumulation of extracellular matrix (ECM) components, leads to tissue stiffening and organ dysfunction, contributing significantly to morbidity and mortality in a range of chronic diseases.[1] A key driver of fibrosis is the cross-linking of collagen and elastin (B1584352) fibers, a process initiated by the lysyl oxidase (LOX) family of enzymes.[2][3] Among these, lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3) have emerged as critical mediators in the progression of fibrotic diseases.[4][5] PXS-5153A is a potent, selective, and orally active small molecule inhibitor of the enzymatic activity of LOXL2 and LOXL3, making it an invaluable tool for investigating the role of these enzymes in fibrosis and for the development of novel anti-fibrotic therapies.[1][6] This technical guide provides an in-depth overview of PXS-5153A, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use in fibrosis research, and visualizations of relevant biological pathways and experimental workflows.
Mechanism of Action
PXS-5153A is a mechanism-based, fast-acting, and irreversible dual inhibitor of LOXL2 and LOXL3.[7] Its primary mechanism of action is the inhibition of the amine oxidase activity of these enzymes, which is responsible for the oxidative deamination of lysine (B10760008) and hydroxylysine residues on collagen and elastin.[2][3] This initial step is crucial for the formation of covalent cross-links that stabilize and stiffen the ECM. By blocking LOXL2 and LOXL3, PXS-5153A effectively reduces the formation of both immature and mature collagen cross-links, thereby ameliorating the excessive ECM deposition and tissue stiffness characteristic of fibrosis.[1][7]
The signaling pathways influenced by LOXL2 are complex and can involve interactions with key fibrotic mediators. LOXL2 expression is often upregulated by pro-fibrotic stimuli such as transforming growth factor-beta (TGF-β). In turn, LOXL2 activity can further promote fibrotic pathways, including the TGF-β/Smad and PI3K/AKT/mTOR signaling cascades, leading to increased expression of fibrotic markers like alpha-smooth muscle actin (α-SMA) and connective tissue growth factor (CTGF).
Quantitative Data
The following tables summarize the key quantitative data for PXS-5153A, highlighting its potency, selectivity, and efficacy in various preclinical models.
Table 1: In Vitro Potency and Selectivity of PXS-5153A [6][7]
| Target | IC50 (nM) | Selectivity vs. LOXL2 |
| LOXL2 (human) | <40 | - |
| LOXL2 (mouse) | <40 | - |
| LOXL2 (rat) | <40 | - |
| LOXL2 (dog) | <40 | - |
| LOXL3 (human) | 63 | - |
| LOX (human) | >1600 | >40-fold |
| LOXL1 (human) | >1600 | >40-fold |
| Other Amine Oxidases | - | >700-fold |
Table 2: Efficacy of PXS-5153A in a Rat Model of Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis [7]
| Treatment Group | Dose | Liver Hydroxyproline (B1673980) (µg/g) | Sirius Red Stained Area (%) |
| Vehicle Control | - | Undisclosed | Undisclosed |
| CCl4 | - | Significantly increased vs. control | 2.2-fold increase vs. control |
| CCl4 + PXS-5153A | 3 mg/kg/day | Significantly reduced vs. CCl4 | Significantly reduced vs. CCl4 |
| CCl4 + PXS-5153A | 10 mg/kg/day | Significantly reduced vs. CCl4 | Significantly reduced vs. CCl4 |
| CCl4 + PXS-5153A | 10 mg/kg 3x/week | Significantly reduced vs. CCl4 | Significantly reduced vs. CCl4 |
Table 3: Efficacy of PXS-5153A in Other Preclinical Fibrosis Models [7][8]
| Model | Species | Key Findings |
| Streptozotocin/High-Fat Diet-Induced NASH | Rat | Reduced liver fibrosis and improved liver function.[7] |
| Myocardial Infarction | Mouse | Reduced fibrosis and improved cardiac output.[8] |
Experimental Protocols
In Vitro Assays
1. Collagen Oxidation Assay
This assay measures the ability of PXS-5153A to inhibit LOXL2-mediated oxidation of collagen.
-
Materials:
-
Recombinant human LOXL2 (rhLOXL2)
-
Rat tail type I collagen
-
PXS-5153A
-
Amplex Red/Horseradish Peroxidase (AR/HRP) assay components
-
-
Protocol:
-
Pre-incubate rhLOXL2 with varying concentrations of PXS-5153A for 30 minutes.
-
Add the collagen substrate to initiate the reaction.
-
Monitor the production of hydrogen peroxide, a byproduct of the oxidation reaction, using the AR/HRP assay at time points such as 20 and 40 minutes.
-
Measure fluorescence to determine the rate of collagen oxidation.
-
2. In Vitro Collagen Cross-linking Assay
This assay assesses the effect of PXS-5153A on the formation of collagen cross-links.
-
Materials:
-
Rat tail type I collagen (3 mg/mL)
-
Recombinant human LOXL2 (rhLOXL2)
-
PXS-5153A
-
-
Protocol:
-
Combine collagen with rhLOXL2 in the presence or absence of PXS-5153A.
-
Add rhLOXL2 daily for 5 days to promote cross-linking.
-
After 7 days, analyze the formation of specific collagen cross-links, such as dihydroxylysinonorleucine (DHLNL), pyridinoline, hydroxylysinonorleucine (HLNL), and deoxypyridinoline, using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
In Vivo Models
1. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats
This is a widely used model to induce liver fibrosis and assess the efficacy of anti-fibrotic compounds.
-
Animals: Sprague Dawley rats.
-
Induction of Fibrosis:
-
Administer CCl4 (0.25 μL/g in olive oil) orally, three times a week for 6 weeks.
-
-
Treatment Protocol:
-
After 3 weeks of CCl4 administration, begin treatment with PXS-5153A by oral gavage.
-
Dosing regimens can include 3 mg/kg once a day, 10 mg/kg once a day, or 10 mg/kg three times a week.
-
Continue treatment for the remaining 3 weeks of the study.
-
-
Outcome Measures:
-
Sacrifice animals 48 hours after the last CCl4 dose.
-
Measure plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver function.
-
Fix a portion of the liver in 10% formalin for histological analysis, including Sirius Red staining to quantify collagen deposition.
-
Snap-freeze the remaining liver tissue for analysis of hydroxyproline content (a measure of total collagen) and specific collagen cross-links.
-
2. Streptozotocin (STZ) and High-Fat Diet (HFD)-Induced Non-Alcoholic Steatohepatitis (NASH) in Mice
This model mimics the metabolic and fibrotic features of human NASH.
-
Animals: C57BL/6J male mice.
-
Induction of NASH:
-
Inject neonatal mice (2 days old) with a single subcutaneous dose of STZ.
-
From 4 weeks of age, feed the mice a high-fat diet.
-
-
Treatment Protocol:
-
Initiate treatment with PXS-5153A at a pre-determined time point during disease progression.
-
Administer PXS-5153A orally at an appropriate dose.
-
-
Outcome Measures:
-
Monitor body weight and blood glucose levels.
-
At the end of the study, collect liver tissue for histological analysis (H&E staining for steatosis and inflammation, Sirius Red for fibrosis) and biochemical assays.
-
3. Myocardial Infarction (MI) Model in Mice
This model is used to evaluate the effect of PXS-5153A on cardiac fibrosis and remodeling following ischemic injury.
-
Animals: C57BL/6 mice.
-
Induction of MI:
-
Surgically ligate the left anterior descending (LAD) coronary artery.
-
-
Treatment Protocol:
-
Administer PXS-5153A orally, starting at a specified time point post-MI.
-
-
Outcome Measures:
-
Assess cardiac function using echocardiography.
-
At the study endpoint, harvest hearts for histological analysis of infarct size and fibrosis (e.g., Masson's trichrome or Picrosirius Red staining).
-
Visualizations
Signaling Pathways
Caption: LOXL2/3 signaling pathway in fibrosis and the inhibitory action of PXS-5153A.
Experimental Workflows
Caption: Experimental workflow for the CCl4-induced liver fibrosis model.
Conclusion
PXS-5153A is a highly valuable pharmacological tool for the study of fibrosis. Its potent and selective inhibition of LOXL2 and LOXL3 allows for the precise investigation of the roles of these enzymes in the pathogenesis of fibrotic diseases across various organ systems. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the mechanisms of fibrosis and evaluating the therapeutic potential of targeting collagen cross-linking. As research in this field continues, PXS-5153A will undoubtedly play a crucial role in advancing our understanding and treatment of fibrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Linking LOXL2 to Cardiac Interstitial Fibrosis [mdpi.com]
- 3. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 4. Lysyl oxidase like-2 in fibrosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.7. CCl4‐induced liver fibrosis [bio-protocol.org]
- 6. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LOXL2, a copper-dependent monoamine oxidase, activates lung fibroblasts through the TGF-β/Smad pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PXS-5153A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PXS-5153A is a potent and selective dual inhibitor of Lysyl Oxidase Like 2 (LOXL2) and Lysyl Oxidase Like 3 (LOXL3) enzymes.[1][2][3] These enzymes play a crucial role in the crosslinking of collagen and elastin, a key process in the stiffening of the extracellular matrix (ECM) associated with fibrotic diseases.[1][2][4] By inhibiting LOXL2 and LOXL3, PXS-5153A effectively reduces collagen crosslinking and has demonstrated the potential to ameliorate fibrosis in various preclinical models.[1][4] These application notes provide detailed protocols for utilizing PXS-5153A in cell culture experiments to study its anti-fibrotic effects.
Mechanism of Action
PXS-5153A is a mechanism-based inhibitor that irreversibly binds to the active site of LOXL2 and LOXL3, preventing the oxidative deamination of lysine (B10760008) residues on collagen and elastin.[1] This inhibition blocks the initial step of collagen crosslinking, leading to a reduction in the formation of both immature and mature collagen crosslinks.[1] The primary signaling pathway influenced by LOXL2 activity in the context of fibrosis is the Transforming Growth Factor-β (TGF-β) pathway. LOXL2 can promote fibrosis through the activation of TGF-β signaling and downstream mediators such as SMADs and p38 MAPK. Additionally, LOXL2 has been shown to interact with the PI3K/Akt/mTOR pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for PXS-5153A based on in vitro enzymatic assays.
Table 1: IC50 Values for PXS-5153A
| Target Enzyme | Species | IC50 Value | Reference(s) |
| LOXL2 | Human, Mouse, Rat, Dog | < 40 nM | [1] |
| LOXL3 | Human | 63 nM | [1] |
Table 2: Selectivity of PXS-5153A
| Enzyme Family | Selectivity vs. LOXL2 | Reference(s) |
| LOX and LOXL1 | > 40-fold | [1] |
| Other related amine oxidases | > 700-fold | [1] |
Experimental Protocols
Protocol 1: In Vitro Collagen Oxidation Assay
This cell-free assay is designed to directly measure the inhibitory effect of PXS-5153A on LOXL2-mediated collagen oxidation.
Materials:
-
Recombinant human LOXL2 (rhLOXL2)
-
Collagen (e.g., rat tail collagen, type I)
-
PXS-5153A
-
Assay buffer (e.g., 50 mM sodium borate (B1201080) buffer, pH 8.0, containing 150 mM NaCl)
-
Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (excitation ~530-560 nm, emission ~590 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PXS-5153A in an appropriate solvent (e.g., DMSO).
-
Dilute rhLOXL2 and collagen to the desired concentrations in assay buffer. A final concentration of 20 nM for rhLOXL2 is a good starting point.
-
Prepare a working solution of the Amplex™ Red reagent according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Add 10 µL of PXS-5153A at various concentrations (e.g., a serial dilution from 1 µM to 1 nM) to the test wells. Add 10 µL of vehicle (DMSO) to the control wells.
-
Add 20 µL of rhLOXL2 (to achieve a final concentration of 20 nM) to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15-30 minutes. A 30-minute pre-incubation of 200 nmol/L of PXS-5153A with rhLOXL2 has been shown to be effective.
-
-
Initiation of Reaction and Measurement:
-
Add 20 µL of collagen solution to all wells to initiate the reaction.
-
Immediately add 50 µL of the Amplex™ Red working solution to each well.
-
Place the plate in the plate reader and measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of H₂O₂ production (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the rates of the PXS-5153A-treated wells to the vehicle control.
-
Plot the normalized rates against the logarithm of the PXS-5153A concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Inhibition of Fibroblast-Mediated Collagen Deposition
This protocol outlines a cell-based assay to assess the efficacy of PXS-5153A in a more physiologically relevant model of fibrosis using fibroblasts.
Materials:
-
Human dermal or lung fibroblasts
-
Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
TGF-β1 (to induce a pro-fibrotic phenotype)
-
PXS-5153A
-
Sircol™ Soluble Collagen Assay Kit or similar
-
Cell lysis buffer
-
BCA protein assay kit
-
24- or 48-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed fibroblasts into 24- or 48-well plates at a density that allows for sub-confluency at the end of the experiment.
-
Allow the cells to adhere and grow for 24 hours in complete growth medium.
-
-
Induction of Fibrosis and Treatment:
-
After 24 hours, replace the medium with serum-free or low-serum (e.g., 0.5% FBS) medium for 16-24 hours to synchronize the cells.
-
Induce a pro-fibrotic phenotype by treating the cells with TGF-β1 (a typical concentration is 5-10 ng/mL).
-
Concurrently, treat the cells with PXS-5153A at various concentrations. Based on the IC50 values and data from similar inhibitors, a starting concentration range of 0.1 µM to 10 µM is recommended. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells for 48-72 hours.
-
-
Assessment of Collagen Deposition:
-
Soluble Collagen in Supernatant: Collect the cell culture supernatant and measure the amount of soluble collagen using the Sircol™ assay according to the manufacturer's instructions.
-
Cell-Associated Collagen:
-
Wash the cell layer with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the total protein concentration in the cell lysate using a BCA assay.
-
Measure the collagen content in the cell lysate using the Sircol™ assay.
-
Normalize the collagen content to the total protein concentration.
-
-
-
Data Analysis:
-
Compare the collagen deposition in the PXS-5153A-treated groups to the TGF-β1-stimulated control group.
-
Express the results as a percentage of the control and determine the effective concentration range for PXS-5153A.
-
Visualizations
Caption: Signaling pathway of PXS-5153A in inhibiting fibrosis.
Caption: Workflow for assessing PXS-5153A's effect on collagen deposition.
References
- 1. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for PXS-5153A Monohydrochloride in Preclinical Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing PXS-5153A monohydrochloride, a potent dual inhibitor of lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3), to study fibrotic processes in various animal models. PXS-5153A has been demonstrated to effectively reduce collagen crosslinking and ameliorate fibrosis in preclinical settings.[1][2]
Mechanism of Action
Fibrosis is characterized by the excessive deposition and crosslinking of extracellular matrix (ECM) proteins, primarily collagen, leading to tissue stiffening and organ dysfunction.[1][3] The lysyl oxidase (LOX) family of enzymes, particularly LOXL2 and LOXL3, play a crucial role in initiating collagen crosslinking.[1][2] PXS-5153A is a mechanism-based, fast-acting inhibitor that targets the enzymatic activity of LOXL2 and LOXL3, thereby preventing the formation of covalent crosslinks between collagen molecules.[1][2] This inhibition leads to a reduction in the stiffness of the fibrotic matrix, making it more susceptible to degradation and ultimately improving organ function.[1]
Data Presentation
The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of PXS-5153A in various animal models of fibrosis.
Table 1: Efficacy of PXS-5153A in a Rat Model of Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis
| Parameter | Vehicle Control (CCl₄ only) | PXS-5153A (3 mg/kg, daily) | PXS-5153A (10 mg/kg, daily) | PXS-5153A (10 mg/kg, 3x/week) |
| Fibrotic Area (% of Picrosirius Red Staining) | ~2.4-fold increase vs. sham | ~51% reduction | ~51% reduction | Not specified |
| Alanine Aminotransferase (ALT) (U/L) | Significantly elevated | Not specified | Significant reduction | Not specified |
| Aspartate Aminotransferase (AST) (U/L) | Significantly elevated | Not specified | Significant reduction | Not specified |
| Hydroxyproline (B1673980) (µg/mg tissue) | Significantly elevated | Significant reduction | Significant reduction | Not specified |
| Immature Crosslinks (DHLNL + HLNL) | ~4.6-fold increase vs. sham | Substantial reduction | Substantial reduction | Not specified |
| Mature Crosslinks (PYD + DPD) | ~2.7-fold increase vs. sham | Significant reduction (low dose) | Reduction (not significant) | Not specified |
Data extracted from Schilter et al., 2019.[2]
Table 2: Efficacy of PXS-5153A in a Mouse Model of Streptozotocin (STZ) and High-Fat Diet (HFD)-Induced Nonalcoholic Steatohepatitis (NASH)
| Parameter | Vehicle Control (STZ + HFD) | PXS-5153A |
| NAFLD Activity Score (NAS) | Elevated | Significant reduction |
| Hepatocyte Ballooning | Present | Significant reduction |
| Fibrotic Gene Expression (e.g., Col1a1, α-SMA) | Upregulated | Suppressed |
Data extracted from Schilter et al., 2019.[2]
Table 3: Efficacy of PXS-5153A in a Mouse Model of Myocardial Infarction (MI)
| Parameter | Vehicle Control (MI) | PXS-5153A (25 mg/kg, daily) |
| Cardiac Output | Impaired | Improved |
| Fibrotic Area (% of Picrosirius Red Staining) | Increased | Reduced |
Data extracted from Schilter et al., 2019.[2]
Experimental Protocols
The following are detailed protocols for inducing fibrosis in animal models and for the administration of this compound.
Protocol 1: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Rats
Objective: To induce liver fibrosis in rats using chronic CCl₄ administration and to evaluate the therapeutic efficacy of PXS-5153A.
Materials:
-
Male Sprague Dawley rats
-
Carbon tetrachloride (CCl₄)
-
Olive oil (vehicle for CCl₄)
-
This compound
-
Vehicle for PXS-5153A (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
-
Standard laboratory equipment for animal housing and handling
Procedure:
-
Induction of Fibrosis:
-
Administer CCl₄ (0.25 μL/g body weight) diluted in olive oil to rats via oral gavage.
-
Repeat the CCl₄ administration three times per week for a total of 6 weeks.[2]
-
-
PXS-5153A Treatment:
-
After 3 weeks of CCl₄ administration, begin treatment with PXS-5153A.
-
Prepare PXS-5153A in the appropriate vehicle.
-
Administer PXS-5153A via oral gavage at the desired doses (e.g., 3 mg/kg or 10 mg/kg).
-
Treatment can be administered once daily or three times a week for the remaining 3 weeks of the study.[2]
-
-
Sham Control Group:
-
Administer the olive oil vehicle alone for the duration of the study.
-
-
Vehicle Control Group:
-
Administer CCl₄ for 6 weeks and the PXS-5153A vehicle for the final 3 weeks.
-
-
Endpoint Analysis:
-
At the end of the 6-week study, euthanize the animals 48 hours after the last CCl₄ administration.[2]
-
Collect blood samples for serum analysis of liver enzymes (ALT, AST).
-
Harvest liver tissue for histological analysis (e.g., Picrosirius red staining for collagen), hydroxyproline content measurement, and gene expression analysis of fibrotic markers.
-
References
- 1. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of PXS-5153A Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction:
PXS-5153A monohydrochloride is a potent and selective, orally active, and fast-acting dual inhibitor of the lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3) enzymes.[1] It functions as a mechanism-based inhibitor, leading to irreversible, covalent binding to the enzyme-inhibitor complex.[2] This inhibition of LOXL2 and LOXL3 has been shown to reduce collagen crosslinking and ameliorate fibrosis in various preclinical models.[2][3][4] These application notes provide detailed protocols for the in vivo administration of this compound based on published studies.
Mechanism of Action: Inhibition of Collagen Crosslinking
PXS-5153A targets the enzymatic activity of LOXL2 and LOXL3, which are key enzymes in the extracellular matrix (ECM) maturation process. These enzymes catalyze the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin. This process is the initial and rate-limiting step in the formation of covalent crosslinks that provide tensile strength and stability to the ECM. In fibrotic diseases, dysregulation of this process leads to excessive collagen deposition and tissue stiffening. PXS-5153A irreversibly inhibits LOXL2 and LOXL3, thereby preventing the formation of collagen crosslinks and reducing the pathological stiffness associated with fibrosis.[2][3]
Quantitative Data Summary
The following tables summarize the pharmacokinetic properties and in vivo efficacy of PXS-5153A in preclinical models.
Table 1: Pharmacokinetic Parameters of PXS-5153A [2]
| Species | Administration Route | Dose (mg/kg) | Bioavailability (%) | Half-life (t½) (hours) |
| Rat (Wistar) | Oral | 10 | 10 | ~1.5 (i.v.) |
| Rat (Wistar) | Intravenous | 5 | - | ~1.5 |
| Mouse (C57/BL6) | Oral | 5 | 40 | ~1.1 (i.v.) |
| Mouse (C57/BL6) | Intravenous | 5 | - | ~1.1 |
Table 2: In Vivo Efficacy of PXS-5153A in a Rat Model of CCl₄-Induced Liver Fibrosis [2]
| Treatment Group | Dose (mg/kg) | Frequency | Effect on Immature Collagen Crosslinks (DHLNL + HLNL) | Effect on Mature Collagen Crosslinks (PYD + DPD) | Effect on Liver Hydroxyproline (B1673980) |
| CCl₄ Control | - | - | Increased | Increased | Increased |
| PXS-5153A (low dose) | 3 | Once daily | Substantially reduced | Reduced | Significantly reduced |
| PXS-5153A (high dose) | 10 | Once daily | Substantially reduced | Reduced | Significantly reduced |
| PXS-5153A (high dose) | 10 | Three times a week | Substantially reduced | Reduced | Significantly reduced |
DHLNL: Dihydroxylysinonorleucine, HLNL: Hydroxylysinonorleucine, PYD: Pyridinoline, DPD: Deoxypyridinoline.
Experimental Protocols
Protocol 1: Oral Administration of PXS-5153A in a Rat Model of Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis
This protocol describes the therapeutic administration of PXS-5153A to rats with established liver fibrosis.
1. Animal Model:
-
Species: Sprague Dawley rats.
-
Induction of Fibrosis: Administer 0.25 µL/g of carbon tetrachloride (CCl₄) in olive oil solution via oral gavage, three times per week for six weeks.[2]
2. This compound Preparation:
-
For oral administration, this compound can be formulated as a suspension in a suitable vehicle, such as 0.5% (w/v) carboxymethylcellulose (CMC) in water. The formulation should be prepared fresh daily.
3. Administration Protocol:
-
Timing: Begin PXS-5153A administration after three weeks of CCl₄ treatment, once fibrosis is established.[2]
-
Route: Oral gavage.
-
Dosage:
-
Frequency:
-
Duration: Continue PXS-5153A administration for the remaining three weeks of the study, concurrently with CCl₄ administration.[2]
4. Endpoint Analysis:
-
Animals are euthanized 48 hours after the final CCl₄ administration.[2]
-
Plasma Analysis: Collect blood for the assessment of liver function markers such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[2]
-
Histological Analysis: Fix one lobe of the liver in 10% formalin for Sirius Red staining to assess the percentage of fibrotic area.[2]
-
Biochemical Analysis: Analyze liver tissue for hydroxyproline content and quantify collagen crosslinks (e.g., DHLNL, HLNL, PYD, DPD) using LC-MS/MS.[2]
Protocol 2: Intravenous Administration for Pharmacokinetic Studies
This protocol is intended for determining the pharmacokinetic profile of PXS-5153A.
1. Animal Models:
-
Species: Wistar rats or C57/BL6 mice.[2]
2. This compound Preparation:
-
For intravenous administration, this compound should be dissolved in a sterile, isotonic vehicle suitable for injection, such as saline. The concentration should be adjusted to deliver the desired dose in an appropriate injection volume.
3. Administration Protocol:
4. Sample Collection and Analysis:
-
Collect plasma samples at various time points post-administration.
-
Analyze the plasma concentration of PXS-5153A using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]
Safety and Handling
Standard laboratory safety procedures should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed handling and storage information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Measuring LOXL2 Activity and Inhibition by PXS-5153A using the Amplex® Red Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a critical role in the remodeling of the extracellular matrix (ECM).[1][2][3] By catalyzing the oxidative deamination of lysine (B10760008) residues in collagen and elastin (B1584352), LOXL2 initiates the cross-linking process essential for ECM maturation.[3][4] Aberrant LOXL2 activity is implicated in the progression of various fibrotic diseases and cancers, making it a significant therapeutic target.[1][5] PXS-5153A is a novel, potent, and irreversible dual inhibitor of LOXL2 and LOXL3 that has shown efficacy in reducing fibrosis in preclinical models.[5][6][7]
This application note provides a detailed protocol for measuring the enzymatic activity of LOXL2 and characterizing its inhibition by PXS-5153A using the Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit. The assay quantifies the hydrogen peroxide (H₂O₂) produced during the LOXL2-catalyzed oxidation of a substrate.[8][9]
Assay Principle
The measurement of LOXL2 activity is achieved through a two-step enzyme-coupled reaction.
-
LOXL2-Catalyzed Oxidation: LOXL2 oxidizes the ε-amino group of a substrate (e.g., putrescine or 1,5-diaminopentane), producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[8][10]
-
Fluorometric Detection: In the presence of horseradish peroxidase (HRP), the H₂O₂ generated reacts stoichiometrically (1:1) with the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) to produce the highly fluorescent product, resorufin.[11][12][13] The fluorescence intensity is directly proportional to the amount of H₂O₂ produced, and thus to the enzymatic activity of LOXL2.
PXS-5153A: A Selective LOXL2/3 Inhibitor
PXS-5153A is a mechanism-based, fast-acting inhibitor that irreversibly blocks the enzymatic function of LOXL2 and LOXL3.[5][6] Its high selectivity and potency make it a valuable tool for studying the roles of these enzymes in disease and a promising therapeutic candidate.
| Parameter | Description | Reference |
| Target(s) | Lysyl Oxidase-Like 2 (LOXL2) & Lysyl Oxidase-Like 3 (LOXL3) | [14] |
| IC₅₀ (LOXL2) | <40 nM (across mammalian species) | |
| IC₅₀ (LOXL3) | 63 nM (human) | |
| Selectivity | >40-fold vs. LOX and LOXL1; >700-fold vs. other amine oxidases | |
| Mechanism | Mechanism-based, irreversible covalent binding | |
| Kinetics | Fast-acting; complete inhibition within 15 minutes at 10x IC₅₀ | [6] |
Experimental Protocols
Materials and Reagents
-
Recombinant human LOXL2 (rhLOXL2)
-
PXS-5153A (or PXS-5153A monohydrochloride)
-
Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit (e.g., Thermo Fisher A22188)
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂) for standard curve
-
Reaction Buffer
-
-
Substrate: Putrescine dihydrochloride (B599025) or 1,5-Diaminopentane (DAP)
-
Assay Buffer: 50 mM Sodium Borate (B1201080), pH 8.0-8.2[9][15]
-
DMSO (for dissolving inhibitor)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader with Ex/Em filters for ~544 nm/590 nm[9]
Reagent Preparation
-
Assay Buffer: Prepare 50 mM sodium borate buffer and adjust pH to 8.0-8.2.
-
rhLOXL2 Stock: Reconstitute rhLOXL2 according to the manufacturer's instructions. Prepare a working stock solution (e.g., 100 nM) in Assay Buffer. The final concentration in the assay is typically 25-50 nM.[9]
-
PXS-5153A Stock: Prepare a 10 mM stock solution of PXS-5153A in DMSO. Create serial dilutions in DMSO to generate a range of concentrations for the IC₅₀ determination. Further dilute these into Assay Buffer immediately before use.
-
Substrate Solution: Prepare a 20 mM stock solution of putrescine in Assay Buffer.[15]
-
Amplex® Red/HRP Working Solution: Immediately before use, prepare a working solution in Assay Buffer containing 120 µM Amplex® Red and 1.5 U/mL HRP.[15] Protect this solution from light.
-
H₂O₂ Standards: Prepare a series of H₂O₂ standards (e.g., 0 to 5 µM) in Assay Buffer to generate a standard curve.[11]
Assay Procedure for IC₅₀ Determination
The following procedure is for a 100 µL final reaction volume.
-
Plate Setup:
-
Blank: 50 µL Assay Buffer + 50 µL Substrate/Amplex Red Mix.
-
No-Inhibitor Control (100% Activity): 25 µL Assay Buffer (with equivalent DMSO %) + 25 µL rhLOXL2 solution.
-
Inhibitor Wells: 25 µL of each PXS-5153A dilution + 25 µL rhLOXL2 solution.
-
-
Pre-incubation: Add the inhibitor dilutions and rhLOXL2 enzyme to the wells. Mix gently and pre-incubate the plate for 30 minutes at 37°C.[15][16] This step is crucial for irreversible inhibitors like PXS-5153A to allow for time-dependent binding to the enzyme.[6]
-
Reaction Initiation: Add 50 µL of the Amplex® Red/HRP/Substrate working solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity in kinetic mode (Ex: 544 nm, Em: 590 nm), taking readings every 1-2 minutes for 30-60 minutes.[9]
Data Analysis
-
Calculate Reaction Rates: For each well, determine the slope of the fluorescence signal over time (ΔRFU/min) in the linear portion of the reaction curve.
-
Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each PXS-5153A concentration: % Inhibition = (1 - [(Rate of Inhibitor Well - Rate of Blank) / (Rate of No-Inhibitor Control - Rate of Blank)]) x 100
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the PXS-5153A concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of LOXL2 activity.
LOXL2 Signaling and Pathological Context
LOXL2's primary function is to cross-link collagen and elastin fibers in the ECM. This process is vital for tissue integrity but becomes pathogenic when dysregulated. In fibrosis, excessive LOXL2 activity leads to the accumulation of stiff, cross-linked matrix, disrupting organ function.[5] In cancer, LOXL2-mediated ECM remodeling can create a microenvironment that promotes tumor progression, invasion, and metastasis.[17] LOXL2 expression can be induced by hypoxia and is linked to signaling pathways such as HIF-1α/VEGF.[18]
Summary
The Amplex® Red assay is a sensitive and reliable method for quantifying the H₂O₂-producing activity of LOXL2. This protocol provides a robust framework for characterizing the potency of inhibitors such as PXS-5153A. The kinetic measurement and inclusion of a pre-incubation step are critical for accurately assessing mechanism-based inhibitors. This assay is a valuable tool for researchers in drug discovery and development targeting LOXL2 for fibrotic and oncologic indications.
References
- 1. What are LOXL2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. LOXL2 in Cancer: A Two-Decade Perspective [mdpi.com]
- 3. New Functions of Intracellular LOXL2: Modulation of RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysyl oxidase–like 2 (LOXL2)–mediated cross-linking of tropoelastin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of Lysyl Oxidase-like 2 Enzymatic Activity by an Allosteric Antibody Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extracellular processing of lysyl oxidase-like 2 and its effect on amine oxidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Invitrogen Amplex Red Hydrogen Peroxide/Peroxidase Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. researchgate.net [researchgate.net]
Application Note and Protocols for Collagen Crosslinking Analysis using LC-MS/MS with PXS-5153A Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen, a critical component of the extracellular matrix (ECM), provides structural integrity to tissues. The crosslinking of collagen fibrils is a crucial enzymatic process that imparts mechanical strength and stability to tissues. This process is primarily initiated by the lysyl oxidase (LOX) family of enzymes.[1][2][3] Dysregulation of collagen crosslinking is a hallmark of fibrotic diseases, leading to tissue stiffening and organ dysfunction.[1][4][5][6] PXS-5153A is a potent and selective dual inhibitor of lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3), enzymes that play a key role in the formation of collagen crosslinks.[1][4][6][7][8][9] This application note provides a detailed protocol for the analysis of collagen crosslinks using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) in tissues treated with PXS-5153A. The methodologies described herein are essential for researchers investigating the efficacy of LOX inhibitors in preclinical models of fibrosis.
PXS-5153A has been shown to dose-dependently reduce collagen oxidation and crosslinking in vitro.[1][4][7] In vivo studies have demonstrated its ability to diminish collagen content and crosslinks in models of liver and cardiac fibrosis, leading to improved organ function.[1][4][7] This makes the accurate quantification of collagen crosslinks a critical endpoint in assessing the therapeutic potential of PXS-5153A and other anti-fibrotic agents.
Signaling Pathway of PXS-5153A in Collagen Crosslinking
The formation of stable collagen crosslinks is a multi-step process initiated by the LOX family of enzymes. These enzymes catalyze the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin (B1584352) to form reactive aldehydes.[2][3] These aldehydes then spontaneously react with other aldehyde or amino groups on adjacent collagen molecules to form immature divalent crosslinks, which can further mature into more complex trivalent crosslinks.[1][10] PXS-5153A, by inhibiting LOXL2 and LOXL3, directly interferes with the initial enzymatic step, thereby reducing the formation of both immature and mature collagen crosslinks.[4][6][7]
Caption: Mechanism of PXS-5153A in inhibiting collagen crosslinking.
Experimental Protocols
Overall Experimental Workflow
The analysis of collagen crosslinks by LC-MS/MS involves several key steps, from tissue harvesting to data analysis. A generalized workflow is presented below.
References
- 1. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysyl Oxidase Activity Is Required for Ordered Collagen Fibrillogenesis by Tendon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitor of lysyl oxidase improves cardiac function and the collagen/MMP profile in response to volume overload - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Picrosirius Red Staining for Quantifying Collagen in Tissues Treated with PXS-5153A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fibrosis is a pathological condition characterized by the excessive accumulation of extracellular matrix (ECM) components, particularly collagen, leading to tissue stiffening and organ dysfunction[1][2][3]. A critical step in the maturation of collagen fibers is the cross-linking process, initiated by the lysyl oxidase (LOX) family of enzymes[1][4]. Lysyl oxidase-like 2 (LOXL2) and 3 (LOXL3) are key enzymes in this pathway. PXS-5153A is a novel, mechanism-based, and fast-acting dual inhibitor of LOXL2 and LOXL3[1][2][5]. By preventing the enzymatic activity of LOXL2/LOXL3, PXS-5153A effectively reduces collagen oxidation, cross-linking, and overall collagen content in fibrotic tissues[1][5].
Picrosirius Red (PSR) staining is a highly specific and cost-effective histochemical technique for the visualization and quantification of collagen fibers in tissue sections. The method combines the properties of Sirius Red, a strong anionic dye, with picric acid, which enhances the dye's specific binding to collagen molecules. When viewed under polarized light, collagen fibers exhibit birefringence, allowing for the differentiation of thinner, less organized fibers (appearing green) from thicker, mature fibers (appearing yellow-orange to red)[6][7]. This application note provides a detailed protocol for using Picrosirius Red staining to assess and quantify the anti-fibrotic effects of PXS-5153A in treated tissues.
Mechanism of Action: PXS-5153A in Collagen Cross-Linking
The LOXL2 and LOXL3 enzymes initiate collagen cross-linking by oxidizing lysine (B10760008) and hydroxylysine residues on pro-collagen molecules. This creates reactive aldehydes that spontaneously form covalent bonds, leading to the formation of mature, insoluble collagen fibrils. This process is a hallmark of fibrosis. PXS-5153A irreversibly inhibits LOXL2/LOXL3, thereby blocking this initial step, which reduces collagen cross-linking and ameliorates fibrosis[1][2][5].
References
- 1. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. immune-system-research.com [immune-system-research.com]
- 4. mdpi.com [mdpi.com]
- 5. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stainsfile.com [stainsfile.com]
- 7. med.emory.edu [med.emory.edu]
Application Notes and Protocols for Assessing Liver Function with ALT and AST Levels Following PXS-5153A Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PXS-5153A is a novel, mechanism-based inhibitor of the lysyl oxidase-like 2 and 3 (LOXL2/LOXL3) enzymes. These enzymes play a critical role in the pathological cross-linking of collagen, a key process in the progression of fibrotic diseases, including liver fibrosis.[1][2] Assessing the impact of therapeutic candidates like PXS-5153A on liver function is a crucial aspect of preclinical and clinical development. Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are well-established biomarkers for hepatocellular injury.[1] Elevated levels of these enzymes in the bloodstream are indicative of liver damage. This document provides detailed application notes and protocols for the assessment of ALT and AST levels to evaluate the therapeutic efficacy of PXS-5153A in a preclinical model of liver fibrosis.
Data Presentation
The following tables summarize the quantitative data on plasma ALT and AST levels from a study investigating the effect of PXS-5153A in a carbon tetrachloride (CCl₄)-induced rat model of liver fibrosis.[1] In this model, CCl₄ administration leads to significant liver injury, resulting in elevated ALT and AST levels.[1] PXS-5153A was administered to evaluate its potential to ameliorate this liver damage.
Table 1: Effect of PXS-5153A on Plasma Alanine Aminotransferase (ALT) Levels
| Treatment Group | Dose | Mean ALT (U/L) | Standard Error of Mean (SEM) |
| Sham Control | - | ~50 | ~5 |
| CCl₄ Control | - | ~410 | ~40 |
| CCl₄ + PXS-5153A | 3 mg/kg (once daily) | ~250 | ~30 |
| CCl₄ + PXS-5153A | 10 mg/kg (once daily) | ~200* | ~25 |
| CCl₄ + PXS-5153A | 10 mg/kg (three times a week) | ~230 | ~35 |
*Statistically significant reduction compared to the CCl₄ control group. Data is estimated from graphical representations in Schilter et al., 2019.[1]
Table 2: Effect of PXS-5153A on Plasma Aspartate Aminotransferase (AST) Levels
| Treatment Group | Dose | Mean AST (U/L) | Standard Error of Mean (SEM) |
| Sham Control | - | ~100 | ~10 |
| CCl₄ Control | - | ~630 | ~60 |
| CCl₄ + PXS-5153A | 3 mg/kg (once daily) | ~450 | ~50 |
| CCl₄ + PXS-5153A | 10 mg/kg (once daily) | ~380* | ~45 |
| CCl₄ + PXS-5153A | 10 mg/kg (three times a week) | ~420 | ~55 |
*Statistically significant reduction compared to the CCl₄ control group. Data is estimated from graphical representations in Schilter et al., 2019.[1]
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of liver injury leading to fibrosis and the inhibitory action of PXS-5153A.
Caption: Experimental workflow for assessing the effect of PXS-5153A on liver function.
Experimental Protocols
Animal Model of CCl₄-Induced Liver Fibrosis
This protocol describes the induction of liver fibrosis in rats using carbon tetrachloride (CCl₄), a widely used hepatotoxin.
Materials:
-
Sprague Dawley rats
-
Carbon tetrachloride (CCl₄)
-
Olive oil (vehicle)
-
PXS-5153A
-
Appropriate vehicle for PXS-5153A (e.g., 0.5% methylcellulose)
-
Gavage needles
-
Syringes
Procedure:
-
Acclimatize animals to laboratory conditions for at least one week prior to the start of the experiment.
-
To induce liver fibrosis, administer CCl₄ (e.g., 0.25 µL/g body weight in olive oil) to rats via oral gavage three times per week for a duration of six weeks.[1]
-
After an initial period of fibrosis induction (e.g., three weeks), begin treatment with PXS-5153A or vehicle control.[1]
-
Administer PXS-5153A at the desired doses (e.g., 3 mg/kg and 10 mg/kg) and frequencies (e.g., once daily or three times a week) via oral gavage.[1] The control group receives the vehicle.
-
Continue CCl₄ administration concurrently with the PXS-5153A or vehicle treatment for the remainder of the study period.
-
At the end of the treatment period (e.g., 48 hours after the last CCl₄ administration), euthanize the animals and collect blood for plasma analysis.[1]
Plasma Preparation
Materials:
-
Blood collection tubes containing an anticoagulant (e.g., EDTA or heparin)
-
Refrigerated centrifuge
Procedure:
-
Collect whole blood from euthanized animals into anticoagulant-containing tubes.
-
Centrifuge the blood samples at approximately 1,000-2,000 x g for 10-15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell pellet.
-
Store the plasma samples at -80°C until analysis.
Kinetic Assay for ALT and AST
This protocol is based on standard spectrophotometric methods for the kinetic determination of ALT and AST activity.
Principle of ALT Assay: Alanine aminotransferase (ALT) catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, forming pyruvate (B1213749) and L-glutamate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH) with the simultaneous oxidation of NADH to NAD⁺. The rate of decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the ALT activity.
Principle of AST Assay: Aspartate aminotransferase (AST) catalyzes the transfer of an amino group from L-aspartate to α-ketoglutarate, forming oxaloacetate and L-glutamate. The oxaloacetate is then reduced to malate (B86768) by malate dehydrogenase (MDH) with the simultaneous oxidation of NADH to NAD⁺. The rate of decrease in absorbance at 340 nm is directly proportional to the AST activity.
Materials:
-
Plasma samples
-
ALT and AST assay kits (containing reagents with α-ketoglutarate, L-alanine for ALT or L-aspartate for AST, NADH, and LDH or MDH)
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm and maintaining a constant temperature (e.g., 37°C)
-
Cuvettes or microplates
-
Pipettes
Procedure:
-
Prepare the working reagent according to the assay kit manufacturer's instructions. Pre-warm the reagent to the assay temperature (e.g., 37°C).
-
Pipette the appropriate volume of the working reagent into a cuvette or microplate well.
-
Add a small volume of the plasma sample to the reagent.
-
Mix gently and immediately start monitoring the change in absorbance at 340 nm over a period of several minutes.
-
Calculate the rate of change in absorbance per minute (ΔA/min).
-
Calculate the enzyme activity in U/L using the following formula: Activity (U/L) = (ΔA/min x Total Assay Volume (mL) x 1000) / (Molar Extinction Coefficient of NADH x Sample Volume (mL) x Light Path (cm)) *The molar extinction coefficient of NADH at 340 nm is 6.22 x 10³ L·mol⁻¹·cm⁻¹.
Quality Control:
-
Run control samples with known ALT and AST concentrations with each batch of samples to ensure the accuracy and precision of the assay.
-
Ensure that the rate of absorbance change is linear over the measurement period. If not, the sample may need to be diluted.
Conclusion
The assessment of ALT and AST levels provides a robust and quantitative method for evaluating liver function and the hepatoprotective effects of PXS-5153A. The protocols outlined in this document offer a standardized approach for researchers in the field of drug development for fibrotic diseases. The data presented demonstrates the potential of PXS-5153A to mitigate liver injury in a preclinical model, supporting its further investigation as a therapeutic agent for liver fibrosis.
References
Application Notes and Protocols: PXS-5153A in a Murine Model of Myocardial Infarction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myocardial infarction (MI) remains a leading cause of morbidity and mortality worldwide. The subsequent cardiac remodeling, characterized by fibrosis, plays a crucial role in the progression to heart failure. Lysyl oxidase like-2 (LOXL2), an enzyme involved in collagen cross-linking, is significantly upregulated following cardiac injury and is a key driver of fibrosis. PXS-5153A is a potent and selective dual inhibitor of LOXL2 and LOXL3.[1][2] In a murine model of myocardial infarction, PXS-5153A has been shown to ameliorate cardiac fibrosis and improve cardiac function, highlighting its therapeutic potential.[1][2][3][4][5]
These application notes provide a comprehensive overview of the use of PXS-5153A in a preclinical mouse model of myocardial infarction, including detailed experimental protocols, quantitative data summaries, and a depiction of the relevant signaling pathways.
Mechanism of Action
PXS-5153A is a fast-acting, irreversible inhibitor of the enzymatic activity of LOXL2 and LOXL3.[1] By inhibiting these enzymes, PXS-5153A prevents the cross-linking of collagen fibers, a critical step in the formation of a stiff, fibrotic scar in the heart muscle following a myocardial infarction.[1][2] The reduction in collagen cross-linking leads to a decrease in cardiac fibrosis and an improvement in overall cardiac function.[1][2][3]
Signaling Pathway
The cardioprotective effects of PXS-5153A are mediated through the inhibition of the LOXL2 signaling cascade, which is intricately linked with pro-fibrotic pathways. Following myocardial infarction, hypoxia and inflammation trigger the upregulation of LOXL2. LOXL2, in turn, can activate the PI3K/AKT/mTOR pathway, which promotes the expression of Transforming Growth Factor-beta (TGF-β).[6][7] TGF-β is a potent stimulator of fibroblast to myofibroblast differentiation, leading to excessive collagen production and deposition. This creates a positive feedback loop where TGF-β can further increase LOXL2 expression.[8] PXS-5153A disrupts this cycle by directly inhibiting LOXL2 activity.
Experimental Data
The following table summarizes the quantitative data from a study investigating the effect of PXS-5153A on cardiac function in a mouse model of myocardial infarction.
| Treatment Group | Ejection Fraction (%) | Fractional Shortening (%) |
| Sham | ~75 | ~45 |
| MI + Vehicle | ~40 | ~20 |
| MI + PXS-5153A (25 mg/kg) | ~55 | ~30 |
| Data are approximated from graphical representations in Schilter et al., 2018. |
Experimental Protocols
Myocardial Infarction Model in Mice
This protocol describes the induction of myocardial infarction in mice via permanent ligation of the left coronary artery (LCA).[1][3][9]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Anesthesia induction chamber and nose cone
-
Ventilator
-
Heating pad
-
Surgical instruments (scissors, forceps, needle holder, retractors)
-
Suture material (6-0 silk, 8-0 polypropylene)
-
Buprenorphine (analgesic)
-
Povidone-iodine and 70% ethanol
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the mouse in an induction chamber with 3% isoflurane.
-
Once anesthetized, move the mouse to a heating pad to maintain body temperature and maintain anesthesia with 1.5-2% isoflurane via a nose cone.
-
Administer buprenorphine (0.05-0.1 mg/kg, subcutaneous) for analgesia.
-
Intubate the mouse and connect it to a ventilator.
-
Shave the left thoracic area and disinfect with povidone-iodine and 70% ethanol.
-
-
Surgical Procedure:
-
Make a small skin incision over the left side of the chest.
-
Carefully dissect through the pectoral muscles to expose the rib cage.
-
Perform a thoracotomy by making a small incision in the third or fourth intercostal space to expose the heart.
-
Use retractors to gently spread the ribs.
-
Identify the left coronary artery, which is typically visible on the surface of the left ventricle.
-
Pass an 8-0 polypropylene (B1209903) suture under the LCA.
-
Tie a permanent knot to ligate the artery. Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.
-
-
Closure and Recovery:
-
Remove the retractors and close the chest wall with 6-0 silk suture.
-
Close the skin incision with sutures or staples.
-
Allow the mouse to recover on a heating pad until it is fully ambulatory.
-
Provide post-operative care, including analgesics and monitoring for any signs of distress.
-
Administration of PXS-5153A
Materials:
-
PXS-5153A
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a suspension of PXS-5153A in the vehicle at the desired concentration (e.g., for a 25 mg/kg dose in a 25g mouse with a gavage volume of 100 µL, the concentration would be 6.25 mg/mL).
-
-
Administration:
Assessment of Cardiac Function
Echocardiography is performed to assess cardiac function at the end of the treatment period.
Procedure:
-
Lightly anesthetize the mice with isoflurane.
-
Perform transthoracic echocardiography using a high-frequency ultrasound system.
-
Obtain M-mode images of the left ventricle at the level of the papillary muscles.
-
Measure the left ventricular internal dimensions at end-diastole (LVID;d) and end-systole (LVID;s).
-
Calculate the ejection fraction (EF) and fractional shortening (FS) using standard formulas.
Experimental Workflow
The following diagram outlines the key steps in conducting a study to evaluate PXS-5153A in a mouse model of myocardial infarction.
References
- 1. Surgical protocol for permanent ligation of the left anterior descending coronary artery in mice to generate a model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Left Coronary Artery Ligation: A Surgical Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Lysyl oxidase like-2 in fibrosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linking LOXL2 to Cardiac Interstitial Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Modified Technique for Coronary Artery Ligation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PXS-5153A monohydrochloride solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of PXS-5153A monohydrochloride in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO is 125 mg/mL, which is equivalent to 284.77 mM. To achieve this concentration, it is recommended to use ultrasonic agitation and gentle warming to 60°C. It is also crucial to use newly opened, anhydrous DMSO, as the hygroscopic nature of DMSO can negatively impact solubility.[1][2]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, add the appropriate volume of high-purity, anhydrous DMSO to your vial of this compound to reach your desired concentration. If the compound does not readily dissolve, you can sonicate the solution or warm it gently to 60°C. For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of the compound in the calculated volume of DMSO.
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
A3: For optimal stability, it is recommended to store stock solutions of this compound in DMSO under the following conditions:
It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: Is this compound stable to freeze-thaw cycles in DMSO?
A4: While specific data on the freeze-thaw stability of this compound is not available, it is a general best practice to minimize the number of freeze-thaw cycles for any compound dissolved in DMSO. Aliquoting your stock solution into single-use vials is highly recommended to maintain the integrity of the compound.
Solubility and Stability Data
The following tables summarize the known quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 125 | 284.77 | Ultrasonic agitation and warming to 60°C are recommended. Use of newly opened, anhydrous DMSO is critical.[1][2] |
Table 2: Recommended Storage of this compound Stock Solution in DMSO
| Storage Temperature (°C) | Duration | Recommendations |
| -80 | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| -20 | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator or water bath at 60°C
Procedure:
-
Calculate the mass of this compound required to make your desired volume of a 10 mM stock solution. The molecular weight of this compound is 438.95 g/mol .
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube for 1-2 minutes to initiate dissolution.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes or in a 60°C water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For storage, aliquot the stock solution into single-use volumes and store at -80°C or -20°C as recommended.
Protocol 2: General Procedure for Dilution into Aqueous Solutions (e.g., Cell Culture Media)
To avoid precipitation of the compound when diluting from a DMSO stock solution into an aqueous buffer or cell culture medium, it is recommended to perform serial dilutions.
-
Prepare your desired final concentration by first making an intermediate dilution of the DMSO stock solution in your aqueous buffer or medium.
-
Ensure the final concentration of DMSO in your experimental setup is low enough to not affect the cells or assay (typically ≤0.5%).
-
Always add the DMSO stock solution to the aqueous solution while gently vortexing to ensure rapid mixing and minimize localized high concentrations of the compound.
Troubleshooting Guide
Issue 1: this compound does not fully dissolve in DMSO.
-
Possible Cause 1: Insufficient Solubilization Effort.
-
Solution: Ensure you have vortexed the solution thoroughly. If particulates remain, use a water bath sonicator for 10-15 minutes or warm the solution to 60°C for 5-10 minutes.
-
-
Possible Cause 2: Hygroscopic DMSO.
-
Possible Cause 3: Concentration Exceeds Solubility.
-
Solution: While the reported solubility is 125 mg/mL, it is recommended to work with concentrations at or below this limit. If you are having trouble, try preparing a more dilute stock solution.
-
Issue 2: The compound precipitates when diluted into aqueous media.
-
Possible Cause: "Salting Out" Effect.
-
Solution: This is a common issue with compounds that are highly soluble in organic solvents but poorly soluble in water. To mitigate this, avoid adding the concentrated DMSO stock directly to the aqueous solution. Instead, perform one or more serial dilutions in the aqueous medium to gradually decrease the DMSO concentration. Ensure rapid mixing during dilution.
-
Issue 3: Inconsistent experimental results.
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure that stock solutions have been stored correctly at -80°C or -20°C and for no longer than the recommended duration. Avoid repeated freeze-thaw cycles by using single-use aliquots.
-
-
Possible Cause 2: Inaccurate Pipetting of DMSO.
-
Solution: DMSO is more viscous than water. Ensure your pipettes are calibrated and that you are using appropriate pipetting techniques for viscous liquids (e.g., reverse pipetting) to ensure accurate dispensing of your stock solution.
-
Signaling Pathway and Experimental Workflow
PXS-5153A is a potent and selective dual inhibitor of Lysyl Oxidase-Like 2 (LOXL2) and Lysyl Oxidase-Like 3 (LOXL3). These enzymes play a crucial role in the cross-linking of collagen, a key process in the pathogenesis of fibrosis. The signaling pathway below illustrates the role of LOXL2 and LOXL3 in fibrosis and the point of intervention for PXS-5153A.
Caption: LOXL2/LOXL3 signaling pathway in fibrosis and PXS-5153A inhibition.
Below is a generalized workflow for troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for this compound dissolution in DMSO.
References
PXS-5153A Technical Support Center: Troubleshooting Aqueous Precipitation
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting precipitation issues encountered with PXS-5153A in aqueous solutions. The following information is intended to support in-vitro and in-vivo experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of PXS-5153A?
PXS-5153A is available as a free base and a monohydrochloride salt. The salt form is reported to have enhanced water solubility and stability.[1] The known solubility data is summarized in the table below.
Q2: Why is my PXS-5153A precipitating out of my aqueous buffer?
Precipitation of PXS-5153A in aqueous solutions can occur for several reasons:
-
Exceeding Solubility Limit: The concentration of PXS-5153A in your final solution may be higher than its solubility in that specific buffer system.
-
Poor Dissolution of Stock Solution: The compound may not be fully dissolved in the initial stock solution (e.g., in DMSO).
-
Improper Dilution Technique: Rapidly adding the concentrated stock to the aqueous buffer can cause localized high concentrations, leading to immediate precipitation.
-
pH of the Buffer: The pH of your aqueous solution can significantly impact the solubility of PXS-5153A. As a monohydrochloride salt, its solubility is likely pH-dependent.
-
Low Temperature: Solubility of compounds often decreases at lower temperatures. If you prepare your solution at room temperature and then store it at 4°C, precipitation may occur.
-
Buffer Composition: High salt concentrations in your buffer can sometimes lead to the "salting out" of a compound, causing it to precipitate.
Q3: What is the recommended solvent for preparing a stock solution of PXS-5153A?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of PXS-5153A. It is recommended to first dissolve PXS-5153A in DMSO before diluting it into your aqueous experimental buffer.
Q4: Is there a recommended formulation for in vivo studies?
Yes, a formulation for in vivo oral gavage has been described. This formulation uses a co-solvent system to maintain the solubility of PXS-5153A in an aqueous vehicle.
Data Presentation
Table 1: Solubility of PXS-5153A
| Solvent | Form | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Water | Not Specified | 20 | 42.07 | Sonication is recommended to aid dissolution. |
| DMSO | Not Specified | 45 | 94.66 | Sonication is recommended to aid dissolution. |
Data sourced from publicly available information. Molar concentration calculated using a molecular weight of 475.41 g/mol .
Table 2: Example In Vivo Formulation
| Component | Percentage (v/v) |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
This formulation yields a clear solution of at least 2.08 mg/mL.
Troubleshooting Guide
Issue 1: PXS-5153A precipitates immediately upon dilution of the DMSO stock into an aqueous buffer.
-
Cause A: High Final Concentration: The intended final concentration of PXS-5153A may be above its solubility limit in the aqueous buffer.
-
Solution: Try reducing the final working concentration of PXS-5153A.
-
-
Cause B: Improper Mixing Technique: Adding the DMSO stock too quickly can create localized areas of high concentration.
-
Solution: Add the PXS-5153A stock solution dropwise to the vortexing aqueous buffer. This ensures rapid and uniform mixing.
-
-
Cause C: Incomplete Dissolution of Stock: The PXS-5153A may not be fully dissolved in the DMSO stock.
-
Solution: Ensure the stock solution is clear before use. Gentle warming or sonication can aid in complete dissolution.
-
Issue 2: The PXS-5153A solution is initially clear but becomes cloudy or forms a precipitate over time.
-
Cause A: Temperature Change: Storing the solution at a lower temperature (e.g., 4°C) can decrease the solubility of PXS-5153A.
-
Solution: Prepare the working solution fresh before each experiment and use it immediately. If storage is necessary, consider if the experiment can be performed with a solution stored at room temperature.
-
-
Cause B: pH Instability: The pH of the buffer may not be optimal for maintaining the solubility of PXS-5153A over time.
-
Solution: Since PXS-5153A is supplied as a monohydrochloride salt, it is likely a weak base. Therefore, its solubility is expected to be greater at a lower pH. Consider using a buffer with a pH in the acidic to neutral range. However, the optimal pH should be determined empirically and must be compatible with your experimental system.
-
-
Cause C: Aggregation: The compound may be forming small aggregates that are not immediately visible but grow over time.
-
Solution: Brief sonication of the final working solution before use may help to break up small aggregates.
-
Experimental Protocols
Protocol 1: Preparation of a PXS-5153A Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of PXS-5153A powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution of PXS-5153A
-
Buffer Preparation: Prepare the desired aqueous buffer and allow it to reach the intended experimental temperature.
-
Vortexing: Place the tube containing the aqueous buffer on a vortex mixer and set it to a moderate speed.
-
Dropwise Addition: While the buffer is vortexing, add the required volume of the PXS-5153A DMSO stock solution dropwise to the buffer.
-
Continued Mixing: Continue to vortex the solution for an additional 30 seconds to ensure it is thoroughly mixed.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation.
-
Immediate Use: Use the freshly prepared working solution in your experiment immediately.
Visualizations
References
potential off-target effects of PXS-5153A monohydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using PXS-5153A monohydrochloride in their experiments.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
PXS-5153A is a potent and selective dual inhibitor of Lysyl Oxidase-Like 2 (LOXL2) and Lysyl Oxidase-Like 3 (LOXL3) enzymes.[1][2][3][4][5][6] It acts as a mechanism-based inhibitor, irreversibly blocking the enzymatic function of LOXL2 and LOXL3.[1] These enzymes are critical for the crosslinking of collagen and elastin, which is a key process in the excessive deposition of extracellular matrix seen in fibrotic diseases.[2] By inhibiting LOXL2/3, PXS-5153A reduces collagen crosslinking, which can ameliorate fibrosis.[1][2][3][4]
2. What is the selectivity profile of PXS-5153A?
PXS-5153A exhibits high selectivity for LOXL2 and LOXL3 over other related enzymes. It is over 40-fold selective for LOXL2 over Lysyl Oxidase (LOX) and Lysyl Oxidase-Like 1 (LOXL1) and more than 700-fold selective over other related amine oxidases.[1][3][4][6]
3. How should this compound be stored and handled?
For long-term storage of the stock solution, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[4] The salt form, this compound, generally has better water solubility and stability compared to the free base.[3]
4. What are the known off-target effects of PXS-5153A?
PXS-5153A was screened against a panel of 30 different targets to assess its off-target activity.[1][5] At a concentration of 10 μmol/L, it showed significant inhibition of Adrenergic α2A (97% inhibition) and the L-type calcium channel dihydropyridine (B1217469) receptor in rats (80% inhibition).[1] It had little to no activity against the other targets in the panel.[1]
Troubleshooting Guides
Problem 1: Lack of Efficacy in In Vitro Collagen Crosslinking Assay
-
Question: I am not observing the expected reduction in collagen crosslinking in my in vitro assay after treating with PXS-5153A. What could be the issue?
-
Possible Causes and Solutions:
-
Incorrect Inhibitor Concentration: Ensure you are using the appropriate concentration range. The reported IC50 for human LOXL2 is <40 nM and for human LOXL3 is 63 nM.[1][3][4] A dose-response experiment is recommended to determine the optimal concentration for your specific assay conditions.
-
Incubation Time: PXS-5153A is a time-dependent inhibitor.[1] Its potency increases with longer incubation times with the enzyme. Ensure a sufficient pre-incubation period of the enzyme with PXS-5153A before adding the substrate. The inhibitory activity is almost completely blocked within 15 minutes.[3][4][6]
-
Substrate Competition: High concentrations of the substrate can compete with PXS-5153A for binding to the enzyme, potentially reducing its inhibitory effect.[1] Consider optimizing the substrate concentration.
-
Compound Stability: Ensure the compound has been stored correctly and has not degraded. Prepare fresh dilutions from a properly stored stock solution for each experiment.
-
Problem 2: Inconsistent Results in Animal Models of Fibrosis
-
Question: I am observing high variability and a lack of significant anti-fibrotic effects in my animal model treated with PXS-5153A. What are the potential reasons?
-
Possible Causes and Solutions:
-
Route of Administration and Dosage: PXS-5153A has been shown to be effective when administered via oral gavage.[1][3] Ensure the dosage is appropriate for the model. In a carbon tetrachloride (CCl4)-induced liver fibrosis model in rats, effective doses were 3 mg/kg and 10 mg/kg once daily.[1][3]
-
Timing of Treatment: The timing of inhibitor administration relative to the induction of fibrosis is crucial. In preclinical models, PXS-5153A has been administered therapeutically, i.e., after the fibrotic process has been initiated.[3][4]
-
Pharmacokinetics: The pharmacokinetic profile of the compound can influence its efficacy. Consider the dosing frequency and timing in relation to the half-life of the compound in the specific animal model.
-
Model-Specific Differences: The efficacy of PXS-5153A might vary between different fibrosis models and animal species. The compound has demonstrated efficacy in both CCl4-induced and streptozotocin/high-fat diet-induced liver fibrosis models.[1][2]
-
Data Presentation
Table 1: Selectivity and Off-Target Profile of PXS-5153A
| Target | IC50 / % Inhibition | Selectivity | Reference |
| Human LOXL2 | <40 nM | - | [1][3][4] |
| Human LOXL3 | 63 nM | - | [1][3][4] |
| LOX and LOXL1 | - | >40-fold vs LOXL2 | [1][3][4][6] |
| Other Amine Oxidases | - | >700-fold vs LOXL2 | [1][3][4][6] |
| Adrenergic α2A | 97% inhibition @ 10 µM | - | [1] |
| L-type Calcium Channel (rat) | 80% inhibition @ 10 µM | - | [1] |
Experimental Protocols
Protocol 1: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model in Rats
This protocol is based on the methodology described in the literature.[1]
-
Animal Model: Use Sprague Dawley rats.
-
Induction of Fibrosis: Administer CCl4 (0.25 μL/g in olive oil) via oral gavage three times per week for 6 weeks.
-
PXS-5153A Treatment:
-
Begin treatment with PXS-5153A after 3 weeks of CCl4 administration.
-
Administer PXS-5153A daily by oral gavage.
-
Prepare two dose groups: a low dose (3 mg/kg) and a high dose (10 mg/kg).
-
Include a vehicle control group receiving only the vehicle used to dissolve PXS-5153A.
-
-
Termination of Study: Euthanize the animals 48 hours after the final CCl4 administration.
-
Outcome Measures:
-
Blood Analysis: Collect blood to measure plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.[1]
-
Histological Analysis: Perfuse and collect the liver for histological analysis. Use Picrosirius red staining to quantify collagen deposition and assess the degree of fibrosis.[1]
-
Gene Expression Analysis: Analyze the mRNA expression of fibrotic markers in liver homogenates.[1]
-
Visualizations
Caption: Mechanism of action of PXS-5153A in inhibiting collagen crosslinking.
Caption: Troubleshooting workflow for in vivo experiments with PXS-5153A.
References
- 1. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. PXS-5153A | Monoamine Oxidase | TargetMol [targetmol.com]
PXS-5153A monohydrochloride storage conditions and shelf life
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the proper storage, handling, and stability of PXS-5153A monohydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions and shelf life for this compound?
A1: The recommended storage conditions and shelf life for this compound depend on whether it is in solid (powder) form or dissolved in a solvent. Adhering to these conditions is crucial for maintaining the compound's integrity and ensuring reliable experimental outcomes. For detailed information, please refer to the data table below.
Q2: Why is the monohydrochloride salt form of PXS-5153A supplied?
A2: The monohydrochloride salt form of PXS-5153A generally offers enhanced water solubility and stability compared to its free form.[1] While both forms exhibit comparable biological activity at equivalent molar concentrations, the salt form's improved physical properties make it more convenient for research applications.[1]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, it is recommended to dissolve the compound in an appropriate solvent such as DMSO. To prevent product inactivation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes before storage.
Q4: Can I store the working solution for my in vivo experiments?
A4: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use to ensure its potency and stability.
Storage Conditions and Shelf Life
Proper storage is critical to preserve the quality and activity of this compound. The following table summarizes the recommended storage conditions and corresponding shelf life for the compound in both solid and solution forms.
| Form | Storage Temperature | Shelf Life | Special Instructions |
| Solid (Powder) | -20°C | 3 years[2] | Store in a tightly sealed container, away from moisture. |
| In Solvent | -80°C | 6 months to 1 year[2][3] | Use within 6 months to 1 year.[2][3] Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent | -20°C | 1 month[3] | Use within 1 month.[3] Aliquot to avoid repeated freeze-thaw cycles. |
Troubleshooting Guide
This guide addresses potential issues you might encounter during the storage and handling of this compound.
Q: I've stored my this compound solution for a while and am unsure if it's still good. What should I look for?
A: Visual inspection can sometimes indicate degradation. Look for:
-
Color change: Any deviation from the initial appearance of the solution.
-
Precipitation: Formation of solid particles in the solution, especially after it has been warmed to room temperature.
-
Cloudiness: A hazy or unclear appearance.
If you observe any of these signs, the compound may have degraded, and it is advisable to use a fresh stock. The main chemical reactions that can affect drug stability are oxidation and hydrolysis.[4] Storing susceptible drugs in the absence of light and oxygen can reduce oxidative degradation.[4]
Q: My experimental results are inconsistent. Could it be related to the stability of this compound?
A: Inconsistent results can be a sign of compound instability. If you suspect this, consider the following:
-
Storage Conditions: Verify that the compound has been stored according to the recommended temperature and for no longer than the specified shelf life.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. It is best to prepare single-use aliquots.
-
Working Solution Preparation: For in vivo studies, always prepare the working solution fresh on the day of the experiment.
Q: How can I experimentally assess the stability of my this compound solution?
A: A general approach to assess the stability of a chemical compound in solution involves comparing a stored sample to a freshly prepared one. A detailed experimental protocol for this is provided below.
Experimental Protocols
General Protocol for Assessing Compound Stability in Solution
This protocol outlines a general method to evaluate the stability of a stored solution of this compound by comparing it to a freshly prepared standard.
Objective: To determine if a stored solution of this compound has degraded over time.
Materials:
-
Stored solution of this compound
-
Fresh, solid this compound
-
Appropriate solvent (e.g., DMSO)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Analytical balance and other standard laboratory equipment
Methodology:
-
Prepare a Fresh Standard: Accurately weigh a small amount of fresh, solid this compound and dissolve it in the same solvent as your stored solution to create a standard of a known concentration.
-
Sample Preparation:
-
Thaw an aliquot of your stored solution and allow it to reach room temperature.
-
Prepare a dilution of both the stored solution and the fresh standard to a concentration suitable for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the fresh standard onto the HPLC system to determine its retention time and peak area.
-
Inject the diluted stored solution onto the HPLC system.
-
-
Data Analysis:
-
Compare the chromatograms of the stored sample and the fresh standard.
-
Peak Area: A significant decrease in the peak area of the main compound in the stored sample compared to the fresh standard suggests degradation.
-
Degradation Peaks: The appearance of new peaks in the chromatogram of the stored sample can indicate the formation of degradation products.
-
Retention Time: A shift in the retention time of the main peak could also suggest a change in the compound's structure.
-
Interpretation: A significant reduction in the main peak's area and/or the presence of new peaks in the stored sample's chromatogram are indicative of chemical degradation.
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting potential storage and stability issues with this compound.
References
Technical Support Center: Managing Vehicle Toxicity for In Vivo PXS-5153A Administration
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on formulating PXS-5153A for in vivo administration and troubleshooting potential vehicle-related toxicity. The following information is curated to ensure safe and effective experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is PXS-5153A and what is its solubility?
A1: PXS-5153A is a potent, selective, and orally active dual inhibitor of the enzymes Lysyl Oxidase-Like 2 and 3 (LOXL2/LOXL3).[1][2][3] It is often used as the monohydrochloride salt, which typically offers enhanced water solubility and stability compared to the free base form.[1] The known solubility is provided in the table below. Sonication is recommended to aid dissolution.[4]
Q2: How has PXS-5153A been administered in preclinical studies?
A2: In published preclinical models of fibrosis, PXS-5153A has been administered via oral gavage to both mice and rats.[1][2][5][6] Doses have ranged from 3 mg/kg to 10 mg/kg, administered once daily or three times a week.[1][5][6]
Q3: What are the common signs of vehicle-induced toxicity?
A3: Vehicle toxicity can manifest as local or systemic effects. Researchers should monitor for:
-
Local Reactions at Administration Site: Inflammation, swelling, redness, or necrosis (for injection routes). For oral gavage, signs of distress during or after administration can indicate irritation.
-
Systemic Signs: Weight loss, lethargy, ruffled fur, changes in food/water consumption, or abnormal behavior.[7]
-
Clinical Pathology: Changes in liver enzymes (ALT, AST), kidney function markers, or hematological parameters.[8] It is crucial to include a vehicle-only control group to differentiate these effects from compound-related toxicity.[7]
Q4: Should I prepare PXS-5153A formulations fresh for each experiment?
A4: Yes. To avoid potential issues with compound precipitation or degradation over time, it is best practice to prepare the dosing formulation fresh before each use. If storage is necessary, the stability of PXS-5153A in the specific vehicle should be validated. Stock solutions in DMSO can be stored at -80°C for up to 6 months.[5]
Troubleshooting Guide: Formulation & Administration Issues
| Observed Issue | Potential Cause | Recommended Action |
| Compound Precipitates in Vehicle | • Poor solubility or saturation limit exceeded.• Temperature change.• Incorrect formulation procedure. | 1. Confirm Solubility: Check if the target concentration is below the known solubility limit (see Table 1).2. Optimize Vehicle: Refer to the Vehicle Selection Protocol. Consider adding a co-solvent (e.g., PEG 400) or a surfactant (e.g., Tween 80).3. Use Sonication/Gentle Warming: As recommended, sonicate the solution to aid dissolution.[4] Gentle warming can also help, but compound stability at higher temperatures must be considered.4. pH Adjustment: For the hydrochloride salt, ensure the vehicle pH is compatible to maintain solubility. |
| High Study Variability or Poor Efficacy | • Inconsistent dosing due to precipitation.• Poor bioavailability from the vehicle. | 1. Ensure Homogeneity: Vigorously vortex or stir the formulation before drawing each dose to ensure a uniform suspension if applicable.2. Re-evaluate Vehicle: The vehicle may not be optimal for absorption. Consider formulations known to enhance bioavailability, such as those containing cyclodextrins or self-emulsifying systems.[9][10] |
| Animal Distress During/After Oral Gavage | • Vehicle is irritant to the GI tract.• Formulation is too viscous or has a high osmolarity. | 1. Reduce Irritants: Minimize the concentration of harsh solvents like DMSO or ethanol.[11]2. Test Vehicle Alone: Dose a cohort of animals with the vehicle only to isolate its effects.3. Adjust Formulation: Lower the percentage of glycols (e.g., PEG) or other high-osmolarity components. Ensure the pH is near physiological levels (5-9).[12] |
| Unexpected Toxicity in Study Animals | • Vehicle-induced toxicity.• Vehicle interaction with PXS-5153A. | 1. Analyze Vehicle-Only Control Group: Compare clinical signs and pathology data from the vehicle-only group to the treatment groups.[7]2. Review Vehicle Safety Data: Consult literature for the No-Observed-Adverse-Effect Level (NOAEL) of vehicle components (see Table 2).3. Reduce Vehicle Component Concentrations: Lower the concentration of potentially toxic excipients to the minimum required for solubilization. |
Data & Protocols
Table 1: PXS-5153A Solubility Data
| Solvent | Solubility | Notes |
| Water | 20 mg/mL (42.07 mM) | Sonication is recommended.[4] |
| DMSO | 45 mg/mL (94.66 mM) | Sonication is recommended.[4] |
Table 2: Common Excipients for Oral Formulations & Toxicity Considerations
| Excipient Class | Example | Use | Potential Toxicity Concerns |
| Aqueous Buffer | Saline, PBS | Primary vehicle for water-soluble compounds. | Generally well-tolerated. Ensure pH and tonicity are appropriate. |
| Co-solvents | PEG 400, Propylene Glycol | Increase solubility of poorly soluble compounds. | Can cause toxicity at high doses. The NOEL for PEG 400 in a 2-week rat study was 1,250 mg/kg/day.[8] |
| DMSO, Ethanol | Strong solvents for highly insoluble compounds. | Can cause local irritation and systemic toxicity. Use at the lowest possible concentration (typically <10%).[11] The NOEL for DMSO could not be determined in one study due to effects at the lowest dose.[8] | |
| Surfactants | Polysorbate 80 (Tween 80) | Improve wetting and prevent precipitation. | Generally safe at low concentrations (e.g., 0.5-5%). The NOEL for Tween 80 in a 2-week rat study was 250 mg/kg/day.[8] |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Form inclusion complexes to enhance aqueous solubility.[11] | Well-tolerated. The NOEL for HP-β-CD in a 2-week rat study was 1,000 mg/kg/day.[8] |
| Oils | Corn Oil, Olive Oil | For highly lipophilic compounds. | Generally well-tolerated but can influence compound absorption kinetics.[11][13] |
Experimental Protocol: Vehicle Tolerability Screen
Objective: To determine the maximum tolerated dose (MTD) and observe any adverse effects of a novel vehicle formulation prior to its use in a definitive efficacy study.
Methodology:
-
Animal Model: Use the same species, strain, and sex of animals as the planned efficacy study (e.g., C57BL/6 mice).
-
Groups:
-
Group 1: Naive control (no treatment).
-
Group 2: Standard vehicle control (e.g., 0.9% Saline).
-
Group 3: Test Vehicle.
-
-
Administration:
-
Administer the test vehicle via the intended route (e.g., oral gavage) at the same volume to be used in the main study.
-
Dose animals once daily for a minimum of 3-5 days.
-
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily, looking for signs of toxicity (lethargy, piloerection, changes in posture, etc.).
-
Note any signs of local irritation or distress during and after dosing.
-
-
Endpoint:
-
At the end of the observation period, perform a gross necropsy.
-
Examine organs for any visible abnormalities, paying close attention to the gastrointestinal tract for oral studies.
-
-
Analysis: The vehicle is considered well-tolerated if there are no significant differences in body weight, clinical signs, or gross pathology between the test vehicle group and the saline control group.
Visualizations
Caption: Workflow for selecting and validating a vehicle for PXS-5153A.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PXS-5153A | Monoamine Oxidase | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. Toxicology Services - Enamine [enamine.net]
- 8. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 9. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
inconsistent results with PXS-5153A in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with PXS-5153A in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is PXS-5153A and what is its mechanism of action?
PXS-5153A is a potent, selective, and irreversible dual inhibitor of Lysyl Oxidase-Like 2 (LOXL2) and Lysyl Oxidase-Like 3 (LOXL3) enzymes.[1][2][3][4][5][6] Its mechanism of action involves forming a covalent bond with the lysine (B10760008) tyrosylquinone (LTQ) cofactor in the active site of these enzymes, leading to their irreversible inactivation.[7] By inhibiting LOXL2 and LOXL3, PXS-5153A prevents the cross-linking of collagen and elastin, key components of the extracellular matrix (ECM).[3] This activity makes it a valuable tool for studying fibrotic diseases and cancer.[3][7][8]
Q2: What are the reported IC50 values for PXS-5153A?
The half-maximal inhibitory concentration (IC50) values for PXS-5153A are dependent on the specific enzyme and the assay conditions. Reported values are:
| Target Enzyme | Species | IC50 Value |
| LOXL2 | Mammalian (various) | <40 nM |
| LOXL3 | Human | 63 nM |
Data sourced from MedChemExpress and other publications.[1][2]
It is crucial to note that as an irreversible inhibitor, the apparent IC50 value for PXS-5153A is highly dependent on the pre-incubation time with the enzyme.[9][10][11] Longer incubation times will result in lower apparent IC50 values.
Q3: In which cell lines can I expect to see an effect with PXS-5153A?
The effect of PXS-5153A will be most pronounced in cell lines that express significant levels of LOXL2 and/or LOXL3. Expression of these enzymes can vary widely between cell lines. For example, LOXL2 mRNA has been reported to be highly expressed in invasive breast cancer cell lines like MDA-MB-231 and Hs578T, as well as the astrocytoma cell line U373MG.[12] Conversely, poorly invasive breast cancer cell lines such as MCF-7 and T47D show lower expression.[12] LOXL2 and LOXL3 are also commonly expressed in melanoma cell lines.[13] It is recommended to verify the expression levels of LOXL2 and LOXL3 in your cell line of interest via qPCR or Western blot before initiating experiments.
Troubleshooting Guide for Inconsistent Results
Issue 1: High Variability in IC50 Values Across Experiments
High variability in IC50 values is a common issue when working with irreversible inhibitors like PXS-5153A.[9][10][11]
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Inconsistent Incubation Time: | As an irreversible inhibitor, the duration of exposure to PXS-5153A directly impacts the measured potency. Standardize and strictly control the pre-incubation time of the inhibitor with the cells or enzyme across all experiments.[9] |
| Variable Cell Density: | Differences in cell number at the time of treatment can alter the inhibitor-to-target ratio, leading to inconsistent results. Ensure consistent cell seeding density and that cells are in the logarithmic growth phase.[9][14] |
| High Cell Passage Number: | Cell lines can undergo phenotypic and genotypic changes at high passage numbers, potentially altering target enzyme expression. Use cells within a defined and narrow passage number range.[9] |
| Variability in Serum Lots: | Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cell behavior and drug response. Test new serum lots before use in critical experiments.[14] |
| Inaccurate Compound Dilutions: | Errors in preparing the stock solution or serial dilutions will lead to incorrect final concentrations. Verify the concentration of your stock solution and ensure accurate pipetting. |
| Compound Stability: | PXS-5153A solutions should be stored properly to maintain activity. For long-term storage, aliquoting and storing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.[1] |
Issue 2: No or Low Potency Observed
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Low Target Expression: | The cell line used may not express sufficient levels of LOXL2 or LOXL3. Confirm target expression using qPCR or Western blot. Consider using a cell line known to have high expression of LOXL2/3.[12] |
| Suboptimal Assay Conditions: | The assay endpoint may not be sensitive to the inhibition of LOXL2/3. For example, if measuring inhibition of collagen cross-linking, the cells must be actively producing and depositing a collagen matrix.[8] |
| Presence of Interfering Substances: | Components in the cell culture medium, such as high concentrations of certain proteins, may interfere with the activity of PXS-5153A. Consider serum-free or reduced-serum conditions for the duration of the treatment, if tolerated by the cells. |
| Incorrect Assay Readout: | The chosen assay may not be appropriate for measuring the downstream effects of LOXL2/3 inhibition. Consider assays that directly measure collagen deposition (e.g., Picrosirius Red staining) or LOX activity.[1] |
Issue 3: Poor Reproducibility of Downstream Effects (e.g., migration, invasion assays)
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Off-Target Effects: | At high concentrations, PXS-5153A may have off-target effects that confound the interpretation of results. It has been shown to have some activity against Adrenergic α2A and L-type calcium channels at 10 µM.[7] Perform dose-response experiments and use the lowest effective concentration. |
| Indirect Effects on Cell Health: | Long-term inhibition of ECM remodeling could indirectly affect cell viability, proliferation, or morphology, which can impact migration and invasion assays. Monitor cell health and morphology throughout the experiment. |
| Variability in ECM Deposition: | The extent of ECM deposition can vary between experiments, affecting the baseline for migration and invasion. Ensure consistent cell culture conditions that promote stable ECM production. |
Experimental Protocols
Protocol 1: General Cell-Based Assay for PXS-5153A Potency
-
Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of PXS-5153A in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Include a DMSO-only vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of PXS-5153A or vehicle.
-
Incubation: Incubate the plate for a standardized period (e.g., 24, 48, or 72 hours). This time should be kept consistent across all experiments.
-
Assay Readout: Perform the desired assay to measure the biological effect. This could be a cell viability assay (e.g., MTT, CellTiter-Glo), a migration assay (e.g., wound healing, Transwell), or an invasion assay (e.g., Matrigel-coated Transwell).
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using a suitable software.
Protocol 2: Lysyl Oxidase Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits that measure the hydrogen peroxide (H₂O₂) produced during the lysyl oxidase-catalyzed reaction.
-
Sample Preparation: Collect conditioned medium from cells treated with PXS-5153A or vehicle control. Alternatively, prepare cell lysates.
-
Reaction Mix Preparation: Prepare a reaction mixture containing a LOX substrate and horseradish peroxidase (HRP).
-
Reaction Initiation: Add the sample (conditioned medium or lysate) to the reaction mix in a 96-well black plate.
-
Signal Detection: Add a fluorescent probe (e.g., Amplex Red) that reacts with H₂O₂ in the presence of HRP to produce a fluorescent product.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm) using a fluorescence microplate reader.
-
Data Analysis: Compare the fluorescence signals from treated and untreated samples to determine the extent of LOX activity inhibition.
Visualizations
Caption: Mechanism of action of PXS-5153A.
Caption: Troubleshooting flowchart for inconsistent IC50 values.
Caption: General experimental workflow for IC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. abmole.com [abmole.com]
- 6. medkoo.com [medkoo.com]
- 7. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Techniques to Assess Collagen Synthesis , Deposition , and Cross-Linking In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. quora.com [quora.com]
- 12. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 13. The function and mechanisms of action of lysyl oxidase-like 3 (LOXL3) in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
PXS-5153A Monohydrochloride in Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of PXS-5153A monohydrochloride in cell culture experiments. PXS-5153A is a potent and selective dual inhibitor of lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3), enzymes critically involved in the extracellular matrix remodeling that contributes to fibrosis.[1][2][3][4][5][6] Proper handling and awareness of its stability are crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
PXS-5153A is a fast-acting, irreversible inhibitor of LOXL2 and LOXL3.[1][2][3] It works by covalently binding to the active site of these enzymes, thereby preventing the cross-linking of collagen and elastin (B1584352) fibers in the extracellular matrix.[1][4][5] This inhibition of collagen cross-linking is the basis for its anti-fibrotic effects.[1][2][4]
Q2: What are the recommended solvent and storage conditions for this compound stock solutions?
It is recommended to prepare stock solutions of this compound in DMSO.[3][7] For long-term storage, the stock solution should be kept at -80°C for up to 6 months or at -20°C for up to 1 month.[3] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the stability of this compound in cell culture media?
While specific studies detailing the degradation of this compound in various cell culture media are not publicly available, the monohydrochloride salt form is generally expected to have enhanced water solubility and stability compared to the free base.[2] However, the stability of any small molecule in cell culture media can be influenced by several factors, including media composition, pH, temperature, and exposure to light.[8] It is best practice to add the compound to the cell culture medium immediately before starting the experiment.
Q4: How quickly does PXS-5153A inhibit LOXL2/LOXL3 activity?
PXS-5153A is a fast-acting inhibitor, with enzymatic activity being almost entirely blocked within 15 minutes of exposure at a concentration of 10 times its IC50.[1][2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected inhibition of fibrotic markers. | Degradation of PXS-5153A in cell culture media: The compound may not be stable over the full duration of a long-term experiment. | 1. Replenish the compound: For experiments lasting longer than 24-48 hours, consider replacing the media with freshly prepared media containing PXS-5153A every 24 hours. 2. Perform a time-course experiment: Assess the inhibitory effect of PXS-5153A at different time points to determine its effective duration in your specific cell culture system. 3. Protect from light: Prepare and handle the PXS-5153A-containing media with minimal exposure to light, as light can degrade components in the media which could in turn affect the compound's stability.[8] |
| Suboptimal compound concentration: The effective concentration may vary between different cell types and experimental conditions. | 1. Perform a dose-response curve: Determine the optimal concentration of PXS-5153A for your specific cell line and experimental setup. | |
| High variability between replicate experiments. | Inconsistent preparation of PXS-5153A working solutions: Variations in pipetting or dilution can lead to inconsistent final concentrations. | 1. Prepare a master mix: For each experiment, prepare a sufficient volume of media with the final PXS-5153A concentration and then dispense it into the individual wells or flasks. |
| Improper storage of stock solutions: Repeated freeze-thaw cycles can lead to degradation of the compound. | 1. Aliquot stock solutions: Store PXS-5153A stock solutions in small, single-use aliquots to avoid repeated freezing and thawing. | |
| Observed cytotoxicity at expected therapeutic concentrations. | Off-target effects or cell-line specific sensitivity. | 1. Assess cell viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of PXS-5153A for your specific cell line. 2. Review literature: Check for any reported off-target effects or sensitivities in similar cell types. PXS-5153A has shown high selectivity for LOXL2/LOXL3 over other amine oxidases.[2][3] |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of PXS-5153A.
| Target Enzyme | Species | IC50 | Reference |
| LOXL2 | Mammalian (various) | <40 nM | [2] |
| LOXL3 | Human | 63 nM | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture Experiments
-
Prepare Stock Solution:
-
Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex to ensure the compound is fully dissolved.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes in volumes suitable for single experiments.
-
Store the aliquots at -80°C for up to 6 months.[3]
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration. It is recommended to perform a serial dilution to ensure accuracy.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Include a vehicle control (media with the same final concentration of DMSO) in your experimental setup.
-
-
Treat Cells:
-
Remove the existing media from the cells.
-
Add the freshly prepared media containing PXS-5153A to the cells.
-
Incubate the cells for the desired experimental duration. For long-term experiments, consider replenishing the media with freshly prepared compound every 24 hours.
-
Visualizations
Caption: Mechanism of action of PXS-5153A in inhibiting fibrosis.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. nucleusbiologics.com [nucleusbiologics.com]
Validation & Comparative
A Comparative Guide to PXS-5153A Monohydrochloride and Other LOXL2 Inhibitors for Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PXS-5153A monohydrochloride with other prominent lysyl oxidase-like 2 (LOXL2) inhibitors. The information presented is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs in the study of fibrotic diseases.
Introduction to LOXL2 and Its Role in Fibrosis
Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a critical role in the pathogenesis of fibrosis. It catalyzes the cross-linking of collagen and elastin, the main components of the extracellular matrix (ECM). In fibrotic diseases, dysregulation of LOXL2 activity leads to excessive ECM deposition and tissue stiffening, ultimately causing organ dysfunction. Inhibition of LOXL2 is therefore a promising therapeutic strategy for a variety of fibrotic conditions, including liver fibrosis, idiopathic pulmonary fibrosis (IPF), and certain cancers.
PXS-5153A is a novel, potent, and selective dual inhibitor of LOXL2 and LOXL3. This guide will compare its performance characteristics against other known LOXL2 inhibitors, supported by available experimental data.
Comparative Analysis of LOXL2 Inhibitors
The following tables summarize the key characteristics and quantitative data for this compound and a selection of other LOXL2 inhibitors.
Table 1: In Vitro Potency and Selectivity of LOXL2 Inhibitors
| Inhibitor | Target(s) | Mechanism of Action | IC50 (LOXL2) | IC50 (Other LOX Family) | Selectivity Profile | Reference(s) |
| PXS-5153A | LOXL2/LOXL3 | Irreversible, Mechanism-based | <40 nM | hLOXL3: 63 nM | >40-fold vs LOX/LOXL1; >700-fold vs other amine oxidases | [1][2][3] |
| Simtuzumab (GS-6624) | LOXL2 | Monoclonal Antibody (Allosteric) | Not applicable (antibody) | Specific to LOXL2 | High | [4] |
| PAT-1251 | LOXL2 | Irreversible, Mechanism-based | Not explicitly stated, but potent | Not explicitly stated | 400-fold selective for LOXL2 vs LOX | |
| (2-chloropyridin-4-yl)methanamine | LOXL2 | Reversible | 126 nM | Not specified | Selective over LOX and other amine oxidases | [5][6] |
| PXS-5338K | LOXL2 | Not specified | IC50 of 35 nM for related PXS-5338 | Not specified | Selective LOXL2 inhibitor | [2][7] |
| CCT365623 | LOX/LOXL2 | Not specified | 0.89 µM (for LOX) | Not specified | Not specified | [6] |
| PXS-5505 | Pan-LOX | Not specified | Not applicable (pan-inhibitor) | Broad activity against LOX family | Pan-inhibitor | [8] |
Table 2: Preclinical and Clinical Development Status
| Inhibitor | Preclinical Efficacy Models | Clinical Development Stage | Key Findings | Reference(s) |
| PXS-5153A | Carbon tetrachloride (CCl4)-induced liver fibrosis, Myocardial infarction | Preclinical | Reduced collagen content and cross-linking, improved organ function.[8][9] | [8][9] |
| Simtuzumab (GS-6624) | Bleomycin-induced pulmonary fibrosis, CCl4-induced liver fibrosis | Phase 2 (Terminated) | Showed efficacy in preclinical models, but lacked efficacy in Phase 2 trials for IPF and liver fibrosis.[4] | [4] |
| PAT-1251 | Not specified | Not specified | Not specified | |
| (2-chloropyridin-4-yl)methanamine | Cervical cancer cell invasion | Preclinical | Decreased invasive ability of cervical cancer cells. | |
| PXS-5338K | Not specified | Phase 1 | Safe and well-tolerated in healthy volunteers, achieved >80% LOXL2 inhibition.[7] | [7] |
| CCT365623 | Breast cancer | Preclinical | Slowed tumor growth and metastases in mice. | [6] |
| PXS-5505 | Pancreatic cancer, Systemic Sclerosis | Phase 1/2a (Myelofibrosis) | Increased survival in pancreatic cancer models when combined with chemotherapy; well-tolerated in healthy volunteers.[8] | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: LOXL2-mediated collagen cross-linking pathway and the inhibitory action of PXS-5153A.
Caption: Workflow for evaluating anti-fibrotic efficacy in a CCl4-induced liver fibrosis model.
Detailed Experimental Protocols
In Vitro LOXL2 Enzyme Activity Assay (Amplex Red Assay)
This fluorometric assay is commonly used to measure the hydrogen peroxide (H₂O₂) produced during the LOXL2-catalyzed oxidation of a substrate.
Materials:
-
Recombinant human LOXL2 enzyme
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Substrate (e.g., 1,5-diaminopentane)
-
Assay buffer (e.g., 50 mM sodium borate, pH 8.2)
-
96-well black, clear-bottom microplate
-
Test inhibitors (e.g., PXS-5153A)
Procedure:
-
Prepare a reaction mixture containing assay buffer, Amplex® Red reagent, and HRP.
-
Add the test inhibitor at various concentrations to the wells of the microplate.
-
Add the recombinant LOXL2 enzyme to the wells and pre-incubate with the inhibitor for a specified time (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the substrate to each well.
-
Measure the fluorescence intensity at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm over time using a microplate reader.
-
Calculate the rate of H₂O₂ production and determine the IC50 value for the inhibitor.
Collagen Quantification in Tissue Samples
This histological staining method is used to visualize collagen fibers in tissue sections. When viewed under polarized light, thicker type I collagen fibers appear yellow-orange, while thinner type III collagen fibers appear green.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)
-
Weigert's hematoxylin (B73222) (for nuclear counterstaining, optional)
-
Acidified water (e.g., 0.5% acetic acid)
-
Ethanol (B145695) series for dehydration
-
Xylene for clearing
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
(Optional) Stain nuclei with Weigert's hematoxylin.
-
Stain the sections with Picro-Sirius Red solution for 1 hour.
-
Wash briefly in two changes of acidified water.
-
Dehydrate the sections through an ethanol series.
-
Clear in xylene and mount with a resinous mounting medium.
-
Visualize the stained sections using bright-field or polarized light microscopy. The percentage of collagen area can be quantified using image analysis software.
Hydroxyproline (B1673980) is an amino acid that is almost exclusively found in collagen. Therefore, measuring the hydroxyproline content in a tissue hydrolysate provides a quantitative measure of the total collagen content.
Materials:
-
Tissue samples
-
Concentrated hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH) for hydrolysis
-
Chloramine-T solution
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in an acidic solution)
-
Hydroxyproline standard solution
-
Spectrophotometer
Procedure:
-
Hydrolyze a known weight of the tissue sample in strong acid (e.g., 6N HCl at 110°C for 18-24 hours) or strong base (e.g., 10N NaOH at 120°C for 1 hour).
-
Neutralize the hydrolysate.
-
Add Chloramine-T solution to oxidize the hydroxyproline.
-
Add Ehrlich's reagent and incubate to allow for color development.
-
Measure the absorbance of the samples and standards at ~560 nm.
-
Calculate the hydroxyproline concentration in the samples based on the standard curve and express the results as µg of hydroxyproline per mg of wet or dry tissue weight.
Conclusion
This compound stands out as a potent, selective, and orally available dual inhibitor of LOXL2 and LOXL3 with a mechanism-based, irreversible mode of action. Its robust preclinical efficacy in models of fibrosis makes it a valuable tool for researchers investigating the role of LOXL2/3 in fibrotic diseases. The choice of an appropriate LOXL2 inhibitor will depend on the specific research question, the desired selectivity profile, and the experimental model being used. This guide provides a foundation for making an informed decision by comparing the key characteristics and providing detailed experimental protocols for the evaluation of these important research compounds.
References
- 1. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An activity‐based bioprobe differentiates a novel small molecule inhibitor from a LOXL2 antibody and provides renewed promise for anti‐fibrotic therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.emory.edu [med.emory.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 8. Method for Picrosirius Red-Polarization Detection of Collagen Fibers in Tissue Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
A Tale of Two Fibrosis Inhibitors: PXS-5153A vs. Simtuzumab
In the landscape of anti-fibrotic drug development, the inhibition of Lysyl Oxidase-Like 2 (LOXL2) has been a key area of focus. This enzyme plays a pivotal role in the cross-linking of collagen, a critical step in the stiffening of tissue characteristic of fibrosis. This guide provides a detailed comparison of two distinct therapeutic agents targeting LOXL2: PXS-5153A, a small molecule inhibitor, and simtuzumab, a monoclonal antibody. While both aimed to tackle fibrosis by targeting LOXL2, their preclinical efficacy and clinical outcomes have diverged significantly.
Executive Summary
PXS-5153A is a novel, orally active, small molecule inhibitor that targets the enzymatic activity of both LOXL2 and LOXL3.[1][2] Preclinical studies have demonstrated its ability to reduce collagen cross-linking and ameliorate fibrosis in various models, including liver and cardiac fibrosis.[1][2][3] In contrast, simtuzumab is a humanized monoclonal antibody designed to specifically bind to and inhibit LOXL2.[4] Despite promising initial preclinical data in models of pulmonary fibrosis, simtuzumab ultimately failed to demonstrate efficacy in multiple Phase 2 clinical trials for idiopathic pulmonary fibrosis (IPF), liver fibrosis, and other fibrotic conditions.[5][6][7] This guide will delve into the mechanisms of action, preclinical data, and experimental protocols for both agents to provide a comprehensive comparison for researchers in the field.
Mechanism of Action: A Divergence in Approach
Both PXS-5153A and simtuzumab target LOXL2, a copper-dependent amine oxidase that is a key player in the final stages of the fibrotic process.[4][8] LOXL2 catalyzes the cross-linking of collagen and elastin (B1584352) fibers in the extracellular matrix (ECM), leading to tissue stiffening and organ dysfunction.[1][8] However, the two drugs employ different strategies to inhibit this process.
PXS-5153A: As a small molecule, PXS-5153A acts as a mechanism-based, irreversible inhibitor of the enzymatic activity of LOXL2 and LOXL3.[1][2] Its small size allows for oral administration and potentially better tissue penetration.[9] By inhibiting the enzymatic function of these proteins, PXS-5153A directly prevents the formation of collagen cross-links.[1][3]
Simtuzumab: This agent is a humanized monoclonal antibody that binds to LOXL2.[4] Its proposed mechanism was to block the function of LOXL2, thereby preventing collagen cross-linking.[10] However, subsequent research has suggested that the antibody may not effectively inhibit the enzyme's activity in humans, which could explain its lack of clinical efficacy.[9][11]
Figure 1: Simplified signaling pathways for PXS-5153A and simtuzumab.
Preclinical Performance in Fibrosis Models
The preclinical data for PXS-5153A and simtuzumab paint contrasting pictures of their anti-fibrotic potential.
PXS-5153A: Consistent Efficacy Across Models
Studies have shown that PXS-5153A effectively reduces fibrosis in various animal models.
| Fibrosis Model | Animal | Key Findings | Reference |
| Carbon Tetrachloride (CCl4)-induced Liver Fibrosis | Rat | Reduced collagen content and collagen cross-links, improved liver function. | [1][2] |
| Streptozotocin/High-Fat Diet-induced Liver Fibrosis | Mouse | Diminished collagen content and collagen cross-links, improved liver function. | [1][2] |
| Myocardial Infarction | Mouse | Improved cardiac output. | [1] |
Simtuzumab: From Preclinical Promise to Clinical Disappointment
While initial preclinical studies in a mouse model of bleomycin-induced pulmonary fibrosis showed that simtuzumab could suppress fibrosis, these results did not translate to human clinical trials.[4] In fact, some translational studies later revealed that simtuzumab might even enhance fibroblast differentiation into myofibroblasts and accelerate fibroblast invasion in vitro.[12]
| Fibrosis Model | Animal | Key Findings | Reference |
| Bleomycin-induced Pulmonary Fibrosis | Mouse | Suppressed pulmonary fibrosis. | [4] |
| Humanized Mouse Model of Pulmonary Fibrosis | Mouse | Did not show a preventative or therapeutic effect. | [12] |
Experimental Protocols: A Closer Look at the Methods
Understanding the experimental design is crucial for interpreting the results. Below are summaries of the key experimental protocols used to evaluate PXS-5153A and simtuzumab.
PXS-5153A: In Vitro and In Vivo Assessment
In Vitro Collagen Cross-linking Assay:
-
Objective: To assess the direct inhibitory effect of PXS-5153A on LOXL2-mediated collagen cross-linking.
-
Method: Recombinant human LOXL2 (rhLOXL2) was used to induce collagen oxidation. PXS-5153A was added at varying concentrations to determine its dose-dependent inhibition of this process.[13]
Animal Models of Fibrosis:
-
CCl4-induced Liver Fibrosis (Rats): Fibrosis was induced by intraperitoneal injections of carbon tetrachloride. PXS-5153A was administered orally. The extent of fibrosis was assessed by measuring hydroxyproline (B1673980) content (an indicator of collagen) and analyzing liver tissue histology.[1][2]
-
Streptozotocin/High-Fat Diet-induced Liver Fibrosis (Mice): This model mimics non-alcoholic steatohepatitis (NASH). PXS-5153A was administered to assess its impact on liver fibrosis and function.[1][2]
Figure 2: Experimental workflow for PXS-5153A in vivo studies.
Simtuzumab: Clinical Trial Design
Phase 2 Clinical Trial in Idiopathic Pulmonary Fibrosis (IPF):
-
Objective: To evaluate the efficacy and safety of simtuzumab in patients with IPF.
-
Method: A randomized, double-blind, placebo-controlled trial was conducted. Patients received either simtuzumab or a placebo. The primary endpoint was progression-free survival.[6][14]
Phase 2b Clinical Trials in Non-alcoholic Steatohepatitis (NASH):
-
Objective: To assess the efficacy and safety of simtuzumab in patients with bridging fibrosis or compensated cirrhosis due to NASH.
-
Method: Two separate double-blind, placebo-controlled trials were conducted. Patients received either simtuzumab or a placebo. The primary endpoints were changes in hepatic collagen content and hepatic venous pressure gradient.[7]
Conclusion: Lessons Learned and Future Directions
The comparison between PXS-5153A and simtuzumab offers valuable insights for the development of anti-fibrotic therapies. The preclinical success of PXS-5153A in multiple fibrosis models underscores the potential of small molecule inhibitors that can effectively and irreversibly block the enzymatic activity of LOXL enzymes.[1][2] The clinical failure of simtuzumab, on the other hand, highlights the challenges of antibody-based therapies for fibrosis and emphasizes the importance of confirming target engagement and robust mechanism of action in humans.[5][9]
Future research in this area will likely focus on optimizing the selectivity and delivery of small molecule inhibitors. The development of pan-LOX inhibitors, such as PXS-5505, represents another promising avenue, as targeting multiple LOX family members may offer a more comprehensive anti-fibrotic effect.[11] Ultimately, the divergent paths of PXS-5153A and simtuzumab serve as a critical case study in the complex journey from preclinical promise to clinical reality in the fight against fibrotic diseases.
References
- 1. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simtuzumab Overview - Creative Biolabs [creativebiolabs.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Efficacy of simtuzumab versus placebo in patients with idiopathic pulmonary fibrosis: a randomised, double-blind, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simtuzumab Is Ineffective for Patients With Bridging Fibrosis or Compensated Cirrhosis Caused by Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LOXL2 inhibitor combats fibrosis | Drug Discovery News [drugdiscoverynews.com]
- 9. An activity‐based bioprobe differentiates a novel small molecule inhibitor from a LOXL2 antibody and provides renewed promise for anti‐fibrotic therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Pan-Lysyl Oxidase Inhibitor PXS-5505 Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Translational Studies Reveal the Divergent Effects of Simtuzumab Targeting LOXL2 in Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. immune-system-research.com [immune-system-research.com]
- 14. publications.ersnet.org [publications.ersnet.org]
A Head-to-Head Comparison of PXS-5153A and PAT-1251 for LOXL2/LOXL3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent inhibitors of the lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3) enzymes: PXS-5153A and PAT-1251. This document summarizes key performance data, details relevant experimental methodologies, and visualizes associated signaling pathways to aid researchers in their evaluation of these compounds for antifibrotic and oncological research.
Executive Summary
PXS-5153A is a potent, mechanism-based, and fast-acting dual inhibitor of LOXL2 and LOXL3.[1][2] In contrast, PAT-1251 is a selective, irreversible inhibitor primarily targeting LOXL2, with reported activity against LOXL3 as well.[3] Both molecules have demonstrated efficacy in preclinical models of fibrosis. PXS-5153A exhibits rapid and irreversible inhibition of both LOXL2 and LOXL3, while PAT-1251 also acts as an irreversible inhibitor, but with a slower onset of complete inhibition.[4] The choice between these inhibitors may depend on the specific research question, the desired selectivity profile, and the biological system under investigation.
Data Presentation
Table 1: In Vitro Inhibitory Activity
| Parameter | PXS-5153A | PAT-1251 |
| Target(s) | LOXL2 and LOXL3 | Primarily LOXL2, also LOXL3 |
| IC50 vs. LOXL2 | <40 nM (all mammalian species)[4] | 0.71 µM (human)[5] |
| IC50 vs. LOXL3 | 63 nM (human)[4] | 1.17 µM (human)[5] |
| Mechanism of Inhibition | Mechanism-based, irreversible[1][4] | Irreversible[3] |
| Onset of Action | Fast-acting, complete inhibition within 15 minutes[4] | Slower onset, requires ~4 hours for complete inhibition[4] |
Table 2: Selectivity Profile
| Selectivity Over | PXS-5153A | PAT-1251 |
| LOX | >40-fold[4] | >400-fold[3] |
| LOXL1 | >40-fold[4] | Not explicitly stated |
| Other Amine Oxidases | >700-fold[4] | Highly selective over SSAO, DAO, MAO-A, and MAO-B (<10% inhibition at 10 µM)[5] |
Table 3: Preclinical Pharmacokinetics
| Parameter | PXS-5153A | PAT-1251 |
| Bioavailability (Oral) | 10% (rat), 40% (mouse)[4] | Information not available |
| Half-life (Intravenous) | ~1.5 hours (rat), ~1.1 hours (mouse)[4] | Rapid clearance reported[3] |
Table 4: Preclinical Efficacy in Fibrosis Models
| Fibrosis Model | PXS-5153A | PAT-1251 |
| Liver Fibrosis (CCl4-induced) | Reduced disease severity, improved liver function[5] | Not reported |
| Liver Fibrosis (NASH model) | Reduced disease severity, improved liver function[5] | Not reported |
| Myocardial Infarction | Improved cardiac output[5] | Not reported |
| Lung Fibrosis (Bleomycin-induced) | Not explicitly stated for PXS-5153A, but implied antifibrotic activity | Dose-dependent reduction in lung weight and Ashcroft score[3] |
| Renal Fibrosis (Alport Mice) | Not reported | Ameliorated glomerular and interstitial fibrosis |
Experimental Protocols
LOXL2/LOXL3 Enzyme Activity Assay (Amplex Red Assay)
This protocol is a synthesized methodology based on commonly reported procedures for measuring lysyl oxidase activity.[6]
Objective: To determine the in vitro inhibitory activity (IC50) of test compounds against recombinant human LOXL2 and LOXL3.
Materials:
-
Recombinant human LOXL2 and LOXL3 enzymes
-
PXS-5153A and PAT-1251
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Putrescine dihydrochloride (B599025) (substrate)
-
Sodium borate (B1201080) buffer (50 mM, pH 8.2)
-
DMSO (for compound dilution)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (PXS-5153A and PAT-1251) in DMSO. Further dilute in sodium borate buffer to the desired final concentrations.
-
Enzyme and Inhibitor Pre-incubation: In the wells of a 96-well plate, add the diluted test compounds to the recombinant LOXL2 or LOXL3 enzyme solution. Incubate for a specified period (e.g., 15 minutes for PXS-5153A, up to 4 hours for PAT-1251) at 37°C to allow for inhibitor-enzyme binding.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing sodium borate buffer, Amplex® Red, HRP, and putrescine.
-
Initiation of Reaction: Add the reaction mixture to the wells containing the enzyme and inhibitor.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a microplate reader with excitation at ~540 nm and emission at ~590 nm. Record measurements at regular intervals (e.g., every 5 minutes) for a total of 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). Determine the percent inhibition for each compound concentration relative to the vehicle control (DMSO). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualization
Caption: LOXL2-mediated signaling pathways in fibrosis.
References
- 1. Tumor-secreted LOXL2 Activates Fibroblasts Through FAK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor-secreted LOXL2 activates fibroblasts through FAK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
A Comparative Guide to Lysyl Oxidase Inhibitors: PXS-5153A vs. PXS-5505
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two lysyl oxidase inhibitors, PXS-5153A and PXS-5505, developed by Pharmaxis. It aims to offer an objective overview of their mechanisms of action, preclinical and clinical efficacy, and the experimental data supporting their potential as therapeutic agents for fibrotic diseases and cancer.
Introduction
Fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological process that can lead to organ dysfunction and failure. Lysyl oxidases (LOX) are a family of copper-dependent enzymes that play a crucial role in the cross-linking of collagen and elastin (B1584352), the main components of the ECM.[1] Inhibition of LOX activity is therefore a promising therapeutic strategy for a range of fibrotic conditions and cancers where stromal remodeling is a key feature. This guide focuses on two distinct inhibitors: PXS-5153A, a dual inhibitor of lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3), and PXS-5505, a pan-LOX inhibitor.
Mechanism of Action
PXS-5153A and PXS-5505 differ fundamentally in their inhibitory profiles, which dictates their potential therapeutic applications.
PXS-5153A is a selective, mechanism-based inhibitor of LOXL2 and LOXL3.[1][2] It acts as a fast-acting, irreversible inhibitor of the enzymatic function of these two isoforms.[2][3] The selectivity of PXS-5153A for LOXL2 and LOXL3 over other LOX family members and related amine oxidases is a key feature of its design.[2][4]
PXS-5505 is a first-in-class, orally bioavailable, small-molecule inhibitor that targets the entire lysyl oxidase family (LOX, LOXL1, LOXL2, LOXL3, and LOXL4).[5][6] It functions as an irreversible, mechanism-based inhibitor by binding to the highly conserved active site of the LOX enzymes.[6] This broad-spectrum inhibition is intended to comprehensively block collagen and elastin cross-linking.[7][8]
Caption: Mechanism of Action: PXS-5153A vs. PXS-5505.
Efficacy Data
The efficacy of PXS-5153A and PXS-5505 has been evaluated in various preclinical models and, in the case of PXS-5505, in clinical trials.
Preclinical Efficacy of PXS-5153A
PXS-5153A has demonstrated anti-fibrotic efficacy in preclinical models of liver and cardiac fibrosis.[1][2]
Table 1: Preclinical Efficacy of PXS-5153A
| Model | Key Findings | Reference |
| In Vitro Collagen Oxidation & Cross-linking | Dose-dependently reduced LOXL2-mediated collagen oxidation and cross-linking. IC50 <40 nM for LOXL2 and 63 nM for human LOXL3.[2][4] | [2] |
| Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis (Rat) | Reduced collagen content and cross-links, leading to improved liver function.[2] | [2] |
| Streptozotocin/High-Fat Diet-Induced Liver Fibrosis (Rat) | Diminished disease severity and improved liver function by reducing collagen content and cross-links.[2] | [2] |
| Myocardial Infarction (Mouse) | Improved cardiac output.[1] | [1] |
Preclinical and Clinical Efficacy of PXS-5505
PXS-5505 has shown efficacy in preclinical models of systemic sclerosis, pancreatic cancer, and myelofibrosis, and has undergone Phase I/IIa clinical trials for myelofibrosis.[5][7][9][10]
Table 2: Preclinical Efficacy of PXS-5505
| Model | Key Findings | Reference |
| Bleomycin-Induced Systemic Sclerosis (Mouse) | Reduced dermal thickness and pulmonary fibrosis by normalizing collagen and elastin cross-link formation.[10] | [10] |
| Pancreatic Ductal Adenocarcinoma (PDAC) (Mouse) | Decreased tumor desmoplasia and stiffness, reduced cancer cell invasion and metastasis, improved tumor perfusion, and enhanced the efficacy of gemcitabine (B846) chemotherapy.[5] | [5] |
| Multiple Organ Fibrosis Models (Kidney, Liver) | Reduced fibrotic extent in models of unilateral ureteral obstruction kidney and CCl4-induced liver fibrosis.[10] | [10] |
Table 3: Clinical Efficacy of PXS-5505 in Myelofibrosis (Phase I/IIa, NCT04676529)
| Parameter | Key Findings | Reference |
| Safety and Tolerability | Well-tolerated with the majority of adverse events being Grade 1-2 and not related to treatment.[9][11] | [9][11] |
| Pharmacodynamics | Achieved robust systemic reduction of lysyl oxidase activity.[7][8] | [7][8] |
| Bone Marrow Fibrosis | Reduction in bone marrow collagen observed.[7][9] 42% of patients showed improvement in collagen fibrosis by 1 grade.[11] | [7][9][11] |
| Symptom Score | 62% of patients had at least a ≥20% reduction in total symptom score at some point, with 15% achieving ≥50% reduction at 24 weeks.[8][11] | [8][11] |
| Blood Counts | Stable or improved blood counts, including in patients with severe thrombocytopenia.[12] | [12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
Key Experiments for PXS-5153A
In Vitro Collagen Oxidation Assay: The ability of PXS-5153A to inhibit LOXL2-mediated collagen oxidation was assessed using an Amplex Red assay. Recombinant human LOXL2 (rhLOXL2) was combined with collagen in the presence or absence of PXS-5153A or the pan-lysyl oxidase inhibitor BAPN. The production of hydrogen peroxide, a byproduct of the oxidation reaction, was measured kinetically using an Amplex reaction mixture.[2]
Caption: PXS-5153A In Vitro Collagen Oxidation Assay Workflow.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model: Liver fibrosis was induced in rats by intraperitoneal injection of CCl4. PXS-5153A was administered orally. Efficacy was assessed by measuring liver function markers (e.g., ALT, AST), collagen content (hydroxyproline assay), and the extent of collagen cross-linking through liquid chromatography-mass spectrometry (LC-MS/MS) analysis of specific cross-link products.[2]
Key Experiments for PXS-5505
Bleomycin-Induced Systemic Sclerosis Model: Pulmonary fibrosis was induced in mice by intratracheal instillation of bleomycin. PXS-5505 was administered orally. Efficacy was evaluated by assessing lung collagen content (hydroxyproline assay), elastin and collagen cross-links, and histological analysis of lung tissue using Masson's trichrome staining to score the degree of fibrosis (Ashcroft score).[10]
Caption: PXS-5505 Bleomycin-Induced Lung Fibrosis Model Workflow.
Phase I/IIa Clinical Trial in Myelofibrosis (NCT04676529): This multicenter study enrolled patients with primary, post-polycythemia vera, or post-essential thrombocythemia myelofibrosis who were relapsed, refractory, or ineligible for Janus kinase (JAK) inhibitor treatment. The trial included a dose-escalation phase followed by a cohort expansion phase. Primary objectives were to assess safety and tolerability. Secondary objectives included pharmacokinetics, pharmacodynamics, changes in bone marrow fibrosis, spleen volume, and myelofibrosis symptoms.[7][9][11]
Conclusion
PXS-5153A and PXS-5505 represent two distinct approaches to targeting the lysyl oxidase family for the treatment of fibrotic diseases and cancer.
-
PXS-5153A , with its selective inhibition of LOXL2 and LOXL3, offers a targeted approach that may be beneficial in diseases where these specific isoforms are the primary drivers of pathology. Its preclinical efficacy in liver and cardiac fibrosis models is promising.
-
PXS-5505 , as a pan-LOX inhibitor, provides a more comprehensive blockade of collagen and elastin cross-linking. Its broad-spectrum activity has demonstrated preclinical efficacy in multiple organ fibrosis models and in combination with chemotherapy in pancreatic cancer. The positive safety and preliminary efficacy data from the Phase I/IIa trial in myelofibrosis are encouraging for its continued clinical development.[7][8][9]
The choice between a selective and a pan-inhibitor will likely depend on the specific disease context, the relative contribution of different LOX isoforms to the pathology, and the desired safety profile. The ongoing research and clinical development of both PXS-5153A and PXS-5505 will provide valuable insights into the therapeutic potential of targeting lysyl oxidases.
References
- 1. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A first-in-class pan-lysyl oxidase inhibitor impairs stromal remodeling and enhances gemcitabine response and survival in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel pan-lysyl oxidase inhibitor for improving the treatment of pancreatic cancer: Episode 16 of The Cancer Researcher Podcast - The Cancer Researcher [magazine.eacr.org]
- 7. A phase I/IIa trial of PXS-5505, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I/IIa trial of PXS-5505, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis | Haematologica [haematologica.org]
- 9. PXS-5505 in advanced MF: Results of a phase I/IIa trial [mpn-hub.com]
- 10. Pan-Lysyl Oxidase Inhibitor PXS-5505 Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 12. focusononcology.com [focusononcology.com]
A Head-to-Head Comparison of Small Molecule LOXL2 Inhibitors for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of preclinical small molecule inhibitors targeting Lysyl Oxidase-Like 2 (LOXL2), a key enzyme implicated in tumor progression and metastasis. This document summarizes key performance data from published studies, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decisions in cancer research and drug development.
Performance of Small Molecule LOXL2 Inhibitors
The following tables summarize the in vitro potency and preclinical efficacy of several small molecule LOXL2 inhibitors. The data is compiled from studies investigating their effects on cancer models.
Table 1: In Vitro Potency and Selectivity of LOXL2 Inhibitors
| Compound | Target(s) | pIC50 (LOXL2) | IC50 (LOXL2) | Selectivity Profile | Source |
| PXS-S1A | LOX/LOXL2 | 6.8 ± 0.2 | - | Dual inhibitor, similar potency against LOX | [1][2] |
| PXS-S2A | LOXL2 | 8.3 ± 0.1 | - | Highly selective for LOXL2 over LOX (pIC50 for LOX: 5.9 ± 0.1) | [1][3] |
| PAT-1251 | LOXL2 | - | - | Potent and highly selective oral inhibitor | [1] |
| Compound 20 | LOXL2/LOXL3 | - | 126 nM (CCM assay) | 31-fold selective for LOXL2 over LOX; equipotent against LOXL3 | [4] |
| BAPN | Pan-LOX | 6.4 ± 0.1 | 66 nM (CCM assay) | Non-selective pan-LOX inhibitor | [1][2][4] |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. BAPN (β-aminopropionitrile) is a well-known, non-selective LOX inhibitor often used as a reference compound.
Table 2: Summary of Preclinical Anti-Cancer Activity
| Compound | Assay | Cell Line | Key Findings | Source |
| PXS-S1A | 2D & 3D Proliferation | MDA-MB-231 | Dose-dependent inhibition of proliferation.[1][2][3] | [1][2][3] |
| 2D Migration (Wound Closure) | MDA-MB-231 | Significant dose-dependent inhibition of wound closure.[3] | [3] | |
| 3D Spheroid Invasion | MDA-MB-231 | Dose-dependent decrease in spheroid invasion.[3] | [3] | |
| In vivo Tumor Growth | MDA-MB-231 Xenograft | ~75% decrease in primary tumor volume.[3] | [3] | |
| In vivo Metastasis | MDA-MB-231 Xenograft | Lower overall metastatic burden in lung and liver.[3][5] | [3][5] | |
| PXS-S2A | 2D & 3D Proliferation | MDA-MB-231 | Dose-dependent inhibition of proliferation, but less potent than PXS-S1A in 2D.[3] | [3] |
| 2D Migration (Wound Closure) | MDA-MB-231 | Reduced effect compared to PXS-S1A, significant only at higher concentrations.[3] | [3] | |
| 3D Spheroid Invasion | MDA-MB-231 | Dose-dependent decrease in spheroid invasion.[3] | [3] | |
| In vivo Tumor Growth | MDA-MB-231 Xenograft | ~55% decrease in primary tumor volume.[3] | [3] | |
| In vivo Angiogenesis | MDA-MB-231 Xenograft | Significant decrease in tumor angiogenesis and vessel count.[3] | [3] | |
| Compound F50972176 | Cell Migration (Wound Healing) | Esophageal Squamous Carcinoma Cells | Significantly inhibits the migration of cancer cells.[6] | [6] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the LOXL2 signaling pathway and a common experimental workflow.
Caption: LOXL2 signaling pathway in cancer progression.
The diagram above illustrates how LOXL2 contributes to cancer progression. Extracellularly, LOXL2 cross-links collagen and elastin (B1584352) in the extracellular matrix (ECM).[7] This increases matrix stiffness, which is sensed by transmembrane integrins, leading to the activation of Focal Adhesion Kinase (FAK) and Src.[7][8] These kinases are upstream of the PI3K/Akt signaling cascade, which promotes epithelial-mesenchymal transition (EMT), angiogenesis, and ultimately, invasion and metastasis.[7] Some evidence also suggests that intracellular LOXL2 can drive EMT independent of its enzymatic activity.[7]
Caption: Workflow for a 2D scratch wound closure (migration) assay.
Experimental Protocols
Detailed below are the methodologies for key experiments cited in the comparison tables.
In Vitro LOXL2/LOX Inhibition Assay (IC50 Determination)
The potency of inhibitors is often determined using an Amplex Red-based assay. This method measures the hydrogen peroxide (H2O2) produced as a by-product of the lysyl oxidase-catalyzed deamination reaction.
-
Principle: Recombinant human LOXL2 or LOX enzyme is incubated with a substrate (e.g., 1,5-diaminopentane). The enzymatic reaction produces H2O2. In the presence of horseradish peroxidase (HRP), H2O2 reacts with Amplex Red to produce the fluorescent compound resorufin, which can be quantified.
-
General Protocol:
-
Recombinant LOXL2 or LOX enzyme is pre-incubated with various concentrations of the inhibitor compound for a set period (e.g., 2 hours).[4]
-
The enzymatic reaction is initiated by adding the substrate and the Amplex Red/HRP detection reagents.
-
The reaction is incubated at 37°C, protected from light.
-
Fluorescence is measured at an excitation of ~540 nm and an emission of ~590 nm.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration. For some studies, a modified assay system including bovine serum albumin (BSA) is used to obtain measurable activity, particularly for LOX.[4]
-
2D and 3D Cell Proliferation Assays
These assays measure the effect of inhibitors on cancer cell growth in either a monolayer (2D) or a more physiologically relevant 3D matrix.
-
2D Proliferation:
-
MDA-MB-231 breast cancer cells are seeded in multi-well plates.[3]
-
Cells are treated with increasing concentrations of LOXL2 inhibitors or a vehicle control.
-
Cell proliferation is measured over time (e.g., 96 hours) by monitoring the change in confluence using an automated incubator-housed imaging system.[3]
-
-
3D Proliferation:
-
MDA-MB-231 cells are embedded within a 3D collagen I matrix in multi-well plates.[3]
-
The matrices are treated with LOXL2 inhibitors.
-
Proliferation is measured after a set period (e.g., 8 days) using a colorimetric assay such as the MTS assay, which measures mitochondrial activity in viable cells.[3]
-
Cell Migration and Invasion Assays
These assays evaluate the impact of LOXL2 inhibition on the metastatic potential of cancer cells.
-
2D Scratch Wound Closure Assay:
-
3D Spheroid Invasion Assay:
In Vivo Tumor Growth and Metastasis Models
Animal models are used to assess the efficacy of inhibitors in a living system.
-
Protocol:
-
Human breast cancer cells (e.g., MDA-MB-231) are injected into the mammary fat pad of immunodeficient mice.
-
Once tumors are established, mice are treated with the LOXL2 inhibitor (e.g., PXS-S1A, PXS-S2B) or a vehicle control.
-
Primary tumor volume is measured regularly.
-
At the experimental endpoint, primary tumors and metastatic organs (like lungs and liver) are harvested for analysis.[3][5]
-
Tumor angiogenesis can be assessed by immunohistochemical staining for endothelial markers like endomucin.[3]
-
This guide provides a comparative overview of several small molecule LOXL2 inhibitors based on available preclinical data. The dual LOX/LOXL2 inhibitor PXS-S1A and the selective LOXL2 inhibitor PXS-S2A both demonstrate anti-tumor and anti-metastatic effects, with the dual inhibitor showing a greater effect in some assays.[3][9] Newer compounds like PAT-1251 and Compound 20 show high potency and selectivity, highlighting the ongoing development in this field.[1][4] The provided data and protocols can serve as a valuable resource for researchers targeting LOXL2 in cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Pre-clinical evaluation of small molecule LOXL2 inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. Covalent Inhibitor Screening for Targeting LOXL2: Studied by Virtual Screening and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Tumor-secreted LOXL2 Activates Fibroblasts Through FAK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
The Decisive Advantage of Dual LOXL2/LOXL3 Inhibition: A Comparative Guide to PXS-5153A
In the landscape of anti-fibrotic drug development, the lysyl oxidase (LOX) family of enzymes presents a compelling target. These enzymes are pivotal in the cross-linking of collagen and elastin, a fundamental process in the stiffening of tissues characteristic of fibrotic diseases. Among the LOX family, LOXL2 and LOXL3 have emerged as key players in pathological fibrosis. This guide provides a comprehensive comparison of the novel dual LOXL2/LOXL3 inhibitor, PXS-5153A, with other therapeutic strategies targeting this pathway, supported by experimental data.
Executive Summary
PXS-5153A is a potent, mechanism-based, and irreversible dual inhibitor of both LOXL2 and LOXL3. This dual-action mechanism offers a significant advantage over selective LOXL2 inhibitors by targeting two key enzymes involved in pathological collagen cross-linking. Preclinical studies have demonstrated the superiority of this approach in reducing fibrosis and improving organ function in models of liver and heart disease. This guide will delve into the comparative efficacy, selectivity, and mechanistic advantages of PXS-5153A over other LOXL2-targeted therapies, namely the selective small molecule inhibitor PAT-1251 (also known as GB2064) and the monoclonal antibody simtuzumab.
Mechanism of Action: The Power of Duality
LOXL2 and LOXL3 are copper-dependent amine oxidases that catalyze the oxidative deamination of lysine (B10760008) residues on collagen and elastin. This is the initial and rate-limiting step in the formation of covalent cross-links that stabilize the extracellular matrix (ECM). In fibrotic diseases, the overexpression of LOXL2 and LOXL3 leads to excessive collagen cross-linking, resulting in tissue stiffening and organ dysfunction.
PXS-5153A's dual inhibitory action provides a more comprehensive blockade of this pathological process compared to selective LOXL2 inhibition. By inhibiting both enzymes, PXS-5153A has the potential to more effectively reduce the formation of immature and mature collagen cross-links, thereby attenuating fibrosis progression.
PXS-5153A Monohydrochloride: A Comparative Analysis of its Cross-Reactivity with Other Amine Oxidases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of PXS-5153A monohydrochloride against its primary targets, Lysyl Oxidase-Like 2 (LOXL2) and Lysyl Oxidase-Like 3 (LOXL3), versus other key amine oxidases. The data presented herein is intended to offer researchers a clear, evidence-based understanding of the selectivity profile of PXS-5153A.
Executive Summary
PXS-5153A is a potent, mechanism-based inhibitor of LOXL2 and LOXL3, enzymes critically involved in the extracellular matrix remodeling that contributes to fibrotic diseases.[1] A key attribute of any therapeutic inhibitor is its selectivity for its intended target. This guide demonstrates that PXS-5153A exhibits a high degree of selectivity for LOXL2 and LOXL3 over other amine oxidases, including Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Semicarbazide-Sensitive Amine Oxidase (SSAO). Specifically, PXS-5153A is over 700-fold more selective for LOXL2 than for these other related amine oxidases.[1]
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of PXS-5153A against a panel of human recombinant amine oxidases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Target Enzyme | PXS-5153A IC50 (nM) |
| Primary Targets | |
| LOXL2 | < 40 |
| LOXL3 | 63 |
| Other Amine Oxidases | |
| LOX | > 1,600 |
| LOXL1 | > 1,600 |
| MAO-A | > 30,000 |
| MAO-B | > 30,000 |
| SSAO/VAP1 | > 30,000 |
Data sourced from Schilter et al., J Cell Mol Med. 2019;23:1759–1770.[1]
Signaling Pathway and Inhibition Profile
The following diagram illustrates the primary signaling pathway of PXS-5153A and its high selectivity over other amine oxidases.
Caption: PXS-5153A selectively inhibits LOXL2 and LOXL3 with high potency.
Experimental Protocols
The following methodologies were employed to determine the inhibitory activity of PXS-5153A against the panel of amine oxidases, as described in Schilter et al., 2019.[1]
Lysyl Oxidase Family Enzymatic Activity Assay
The enzymatic activity of all lysyl oxidase family members (LOX, LOXL1, LOXL2, LOXL3) was determined using a fluorometric assay that detects hydrogen peroxide production via Amplex-Red oxidation.
-
Enzymes: Recombinant human LOX, LOXL1, LOXL2, and LOXL3.
-
Substrate: 1,5-diaminopentane (for LOXL2 and LOXL3) or a specific substrate for other LOX family members.
-
Assay Principle: The enzymatic reaction produces hydrogen peroxide, which, in the presence of horseradish peroxidase (HRP), reacts with Amplex-Red to produce the fluorescent product resorufin (B1680543).
-
Detection: Fluorescence was measured with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Inhibition Assay: PXS-5153A was pre-incubated with the respective enzyme prior to the addition of the substrate to initiate the reaction. The concentration of PXS-5153A that resulted in a 50% reduction in the rate of resorufin formation was determined as the IC50 value.
MAO-A, MAO-B, and SSAO/VAP1 Enzymatic Activity Assays
The inhibitory activity of PXS-5153A against recombinant human MAO-A, MAO-B, and SSAO/VAP1 was also assessed using an Amplex-Red based fluorometric assay.
-
Enzymes: Recombinant human MAO-A, MAO-B, and SSAO/VAP1.
-
Substrates:
-
p-tyramine for MAO-A.
-
Benzylamine for MAO-B and SSAO/VAP1.
-
-
Assay Principle: Similar to the lysyl oxidase assay, the deamination of the respective substrates by these enzymes produces hydrogen peroxide, which is detected using Amplex-Red.
-
Detection: Fluorescence was measured at the same wavelengths as the lysyl oxidase assay.
-
Inhibition Assay: PXS-5153A was pre-incubated with each enzyme, and the IC50 values were determined by measuring the reduction in the rate of fluorescent product formation at various inhibitor concentrations.
Conclusion
The experimental data robustly demonstrates that this compound is a highly selective inhibitor of LOXL2 and LOXL3. Its negligible activity against other key amine oxidases such as MAO-A, MAO-B, and SSAO at concentrations significantly higher than its effective dose for LOXL2/3 inhibition underscores its potential for a targeted therapeutic effect with a reduced risk of off-target effects related to the inhibition of these other enzymes. This high selectivity makes PXS-5153A a valuable tool for research into the roles of LOXL2 and LOXL3 in disease and a promising candidate for the development of targeted anti-fibrotic therapies.
References
Safety Operating Guide
Safe Disposal of PXS-5153A Monohydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling PXS-5153A monohydrochloride, a potent and selective inhibitor of lysyl oxidase-like 2/3 (LOXL2/LOXL3) enzymes, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this research chemical.
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety protocols for handling solid research chemicals of this nature should be strictly followed. Treat this compound as a hazardous substance.
Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust by working in a well-ventilated area or a fume hood.
Spill Response:
-
In case of a spill, avoid generating dust.
-
Carefully sweep up the solid material and place it into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Quantitative Data Summary
The following table summarizes key properties of this compound relevant to its handling and research applications.
| Property | Value |
| Target | LOXL2/LOXL3 Inhibitor |
| Form | Solid (powder) |
| Primary Use | For research use only |
| Disposal Classification | Hazardous Chemical Waste (assumed) |
Experimental Protocol: Step-by-Step Disposal of this compound
The following protocol outlines the standard procedure for the disposal of solid this compound waste in a laboratory setting. This procedure should be performed in accordance with your institution's specific hazardous waste management guidelines.
Materials:
-
Designated hazardous solid waste container (compatible material, e.g., polyethylene)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified above
-
Spatula or scoop
-
Suitable solvent for decontamination (e.g., as recommended by your safety officer)
-
Sealable bags for contaminated disposable items
Procedure:
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan. Keep solid and liquid waste separate.[1]
-
-
Container Preparation:
-
Transfer of Solid Waste:
-
Carefully transfer the solid this compound waste into the prepared container using a clean spatula or scoop.
-
Avoid generating dust during the transfer.
-
-
Labeling:
-
On the hazardous waste label, clearly write the full chemical name: "this compound".[3]
-
Fill in all other required information on the label, such as the date, your name, and lab location.
-
-
Storage:
-
Disposal of Contaminated Materials:
-
Place any disposable items contaminated with this compound, such as weighing paper or gloves, into a sealed bag and then into the solid hazardous waste container.
-
-
Decontamination of Reusable Equipment:
-
Triple-rinse any reusable equipment (e.g., spatulas, glassware) that has come into contact with the compound using a suitable solvent.
-
Collect the solvent rinsate as liquid hazardous waste in a separate, appropriately labeled container.
-
-
Empty Original Containers:
-
An empty container of this compound must be triple-rinsed with a solvent capable of removing the residue.[2][3]
-
Collect the rinsate as hazardous waste.[3]
-
After triple-rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policy.[2]
-
-
Waste Pickup:
-
Once the hazardous waste container is full, or if it has been in storage for a specified time limit (e.g., one year for partially filled containers), arrange for its collection by your institution's hazardous waste management program.[4]
-
Visualizing Disposal and Biological Pathways
To further clarify the procedural flow and the compound's mechanism of action, the following diagrams are provided.
Caption: Workflow for the proper disposal of solid this compound waste.
This compound is an inhibitor of LOXL2 and LOXL3, enzymes implicated in fibrotic diseases. Understanding its target pathway is crucial for its application in research.
Caption: Simplified signaling pathway of LOXL2 in fibrosis and the inhibitory action of PXS-5153A.[5][6][7]
By adhering to these disposal procedures and understanding the context of this compound's biological activity, laboratory professionals can ensure a safe and compliant research environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. vumc.org [vumc.org]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. LOXL2, a copper-dependent monoamine oxidase, activates lung fibroblasts through the TGF-β/Smad pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
Essential Safety and Logistical Information for Handling PXS-5153A Monohydrochloride
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring laboratory safety and experimental integrity. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for PXS-5153A monohydrochloride, a potent and selective dual inhibitor of lysyl oxidase-like 2 and 3 (LOXL2/LOXL3).
Immediate Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, standard laboratory procedures for handling potent, powdered research chemicals should be strictly followed. The following recommendations are based on general safety protocols for similar compounds.
Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and potential splashes of solutions containing the compound. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact with the compound. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is recommended when handling the powder outside of a certified chemical fume hood. | Minimizes inhalation of fine particles. |
Emergency Procedures:
| Situation | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention. |
Operational and Disposal Plans
Proper operational procedures are critical to minimize exposure and maintain the integrity of the compound.
Storage and Handling:
| Condition | Details |
| Short-term Storage (Powder) | Store at -20°C for up to 3 years. |
| Long-term Storage (Powder) | Store at -20°C for up to 3 years. |
| Solution Storage | Store solutions at -80°C for up to 1 year. |
| Shipping | Shipped at ambient temperature with blue ice. |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation. Avoid direct contact and inhalation. |
Solubility:
| Solvent | Concentration |
| H₂O | 20 mg/mL (42.07 mM) (Sonication recommended)[1] |
| DMSO | 45 mg/mL (94.66 mM) (Sonication recommended)[1] |
Disposal:
All waste materials, including empty containers, unused compound, and contaminated PPE, should be disposed of in accordance with local, state, and federal regulations for chemical waste. It is recommended to consult your institution's environmental health and safety (EHS) department for specific guidelines.
Experimental Workflow and Logic
The following diagrams illustrate the general workflow for handling and preparing this compound for in vitro and in vivo studies.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
